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  • Product: 4-Chloro-3,5-dimethylaniline
  • CAS: 51719-61-0

Core Science & Biosynthesis

Foundational

4-Chloro-3,5-dimethylaniline: Structural Dynamics, Chemoselective Synthesis, and Pharmaceutical Applications

Executive Summary In the landscape of modern medicinal chemistry, halogenated aniline derivatives serve as critical building blocks for synthesizing complex pharmacophores. 4-Chloro-3,5-dimethylaniline (CAS: 51719-61-0)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, halogenated aniline derivatives serve as critical building blocks for synthesizing complex pharmacophores. 4-Chloro-3,5-dimethylaniline (CAS: 51719-61-0) is a highly specialized intermediate utilized extensively in the development of kinase inhibitors and immunomodulatory agents [1]. This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, a self-validating chemoselective synthetic protocol, and its application in synthesizing 2,4-pyrimidinediamine derivatives for autoimmune therapies [2].

Physicochemical Profiling & Structural Causality

The utility of 4-Chloro-3,5-dimethylaniline stems from the precise spatial and electronic arrangement of its substituents. To effectively utilize this compound in nucleophilic aromatic substitution ( SN​Ar ) or cross-coupling reactions, one must understand the causality behind its structural behavior.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound, essential for reaction planning and analytical validation [1].

PropertyValue
Chemical Name 4-Chloro-3,5-dimethylaniline
CAS Number 51719-61-0
Molecular Formula C8​H10​ClN
Molecular Weight 155.63 g/mol
SMILES CC1=CC(N)=CC(C)=C1Cl
InChIKey MSICOAYELJUIIN-UHFFFAOYSA-N
Typical Purity 95% (often standardized to 98%)
Storage Conditions 2-8°C, protect from light, inert atmosphere
Structural Causality
  • Electronic Effects: The primary amine ( −NH2​ ) is strongly electron-donating via resonance, activating the ortho and para positions. However, the para position is blocked by a chlorine atom, which exerts an electron-withdrawing inductive effect but an electron-donating resonance effect. The two meta-methyl groups ( −CH3​ ) provide mild electron density via hyperconjugation.

  • Steric Shielding: The 3,5-dimethyl groups flank the 4-chloro substituent. This steric bulk is highly advantageous: it shields the C−Cl bond from unwanted oxidative addition or nucleophilic attack during downstream synthesis, ensuring that the primary amine remains the exclusive nucleophilic center when reacting with electrophiles (e.g., chloropyrimidines).

Chemoselective Synthesis: A Self-Validating Protocol

The synthesis of 4-Chloro-3,5-dimethylaniline typically proceeds via the reduction of 4-chloro-3,5-dimethylnitrobenzene. As a Senior Application Scientist, the critical decision here is the choice of reducing agent.

Causality of Reagent Selection: Standard catalytic hydrogenation (e.g., H2​ with Pd/C ) is contraindicated, as it carries a high risk of hydrodehalogenation, which would cleave the essential aryl chloride bond. Instead, a mild, chemoselective reduction using Iron powder and Ammonium Chloride ( Fe/NH4​Cl ) is employed [2]. This system provides the necessary electron transfer to reduce the nitro group while leaving the halogen untouched.

Step-by-Step Methodology
  • Preparation: Suspend 4-chloro-3,5-dimethylnitrobenzene (1.0 eq, e.g., 1.0 mmol) in a 1:1 solvent mixture of Ethanol and deionized H2​O (5 mL each) at room temperature.

  • Activation: Add Ammonium Chloride ( NH4​Cl , 5.0 eq) to the suspension. Rationale: NH4​Cl acts as a mild proton source that activates the iron powder surface without creating a highly acidic environment that could trigger side reactions or polymerization.

  • Reduction: Introduce Iron powder ( Fe , 5.0 eq). Stir the mixture for 5 minutes at room temperature to ensure uniform dispersion, then elevate the temperature to 60 °C for 10 minutes. Rationale: The brief thermal bump drives the reduction to completion rapidly, minimizing the residence time of reactive nitroso intermediates.

  • Filtration: Cool the reaction to room temperature and filter the mixture through a pad of Celite. Rationale: Celite efficiently traps insoluble iron oxides and unreacted iron, preventing severe emulsion formation during the subsequent aqueous extraction.

  • Extraction: Wash the filter cake thoroughly with Ethyl Acetate (EtOAc). Partition the filtrate, extract the aqueous layer with EtOAc ( 3×10 mL), dry the combined organic layers over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude product.

Self-Validation System

To ensure trustworthiness and reproducibility, the protocol must be validated immediately post-extraction:

  • TLC Validation: Run a TLC (e.g., 20% EtOAc in Hexanes). The starting nitro compound will elute higher, while the product amine will appear as a more polar, ninhydrin-active spot.

  • LC-MS Validation: Confirm the exact mass. The target compound will exhibit a distinct [M+H]+ peak at m/z 156.0, complete with the characteristic 3:1 isotopic pattern indicative of a single chlorine atom.

  • NMR Validation: 1H NMR ( CDCl3​ ) must show a singlet at ~2.3 ppm (6H, two methyl groups), a broad exchangeable singlet at ~3.5 ppm (2H, −NH2​ ), and a singlet at ~6.4 ppm (2H, aromatic protons).

Workflow N1 4-Chloro-3,5-dimethylnitrobenzene (Starting Material) N2 Fe / NH4Cl Reduction (EtOH:H2O, 60°C) N1->N2 N3 Celite Filtration & Extraction N2->N3 N4 4-Chloro-3,5-dimethylaniline (Product) N3->N4 N5 LC-MS / NMR Validation N4->N5

Synthetic workflow and validation of 4-Chloro-3,5-dimethylaniline.

Application in Drug Development: Syk Kinase Inhibitors

The primary pharmaceutical application of 4-Chloro-3,5-dimethylaniline is its incorporation into 2,4-pyrimidinediamine scaffolds [2]. These compounds are highly potent inhibitors of Spleen Tyrosine Kinase (Syk), a non-receptor cytoplasmic kinase crucial for immune cell signaling.

Mechanistic Pathway

In autoimmune diseases such as rheumatoid arthritis, the activation of the FcϵRI receptor on mast cells and macrophages leads to the recruitment and activation of Syk kinase. Syk subsequently phosphorylates downstream targets (like PLCγ and PI3K ), triggering an intracellular calcium spike and the release of pro-inflammatory cytokines and lipid mediators (e.g., leukotrienes).

By coupling 4-Chloro-3,5-dimethylaniline to a pyrimidine core, researchers generate a molecule that acts as a competitive ATP-binding site inhibitor of Syk. The 4-chloro-3,5-dimethylphenyl moiety specifically interacts with the hydrophobic pocket of the kinase domain, anchoring the drug and preventing the conformational changes necessary for kinase activation.

Pathway A FcεRI Receptor Activation B Syk Kinase Recruitment A->B C Downstream Signaling (PLCγ, PI3K) B->C D Lipid Mediator & Cytokine Release C->D E 2,4-Pyrimidinediamine (4-Cl-3,5-diMe-aniline derived) E->B Inhibits

Syk kinase inhibition pathway by 2,4-pyrimidinediamine derivatives.

References

  • Title: ES2445208T3 - 2,4-Pyrimidinediamine compounds for use in methods to treat or prevent autoimmune diseases Source: Google Patents URL
Exploratory

An In-Depth Technical Guide to 4-Chloro-3,5-dimethylaniline (CAS 37148-27-9)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-Chloro-3,5-dimethylaniline, a substituted aniline with potential applications in organic synthes...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Chloro-3,5-dimethylaniline, a substituted aniline with potential applications in organic synthesis and medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and analytical characterization, offering insights for its use in research and development.

Physicochemical Properties and Safety Information

4-Chloro-3,5-dimethylaniline is a solid at room temperature.[1] Key physicochemical data are summarized in the table below.

PropertyValueSource
CAS Number 51719-61-0[2]
Molecular Formula C₈H₁₀ClN[2]
Molecular Weight 155.63 g/mol [2]
Appearance Solid or semi-solid or liquid
Purity 95-98%[1][2]
Storage Keep in a dark place, under an inert atmosphere, at room temperature or 2-8°C. Protect from light.[1]
InChI Key MSICOAYELJUIIN-UHFFFAOYSA-N[1]

Safety Profile:

4-Chloro-3,5-dimethylaniline is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis of 4-Chloro-3,5-dimethylaniline

The synthesis of 4-Chloro-3,5-dimethylaniline typically involves the direct chlorination of the readily available starting material, 3,5-dimethylaniline. The key to a successful synthesis is controlling the regioselectivity of the chlorination to favor the introduction of the chlorine atom at the 4-position of the aromatic ring.

The amino group (-NH₂) and the two methyl groups (-CH₃) in 3,5-dimethylaniline are all ortho, para-directing activators for electrophilic aromatic substitution. This means that direct chlorination can potentially lead to a mixture of products, including 2-chloro-, 4-chloro-, and 6-chloro-3,5-dimethylaniline, as well as dichlorinated byproducts.

To achieve high selectivity for the desired 4-chloro isomer, a mild and regioselective chlorinating agent is required. N-Chlorosuccinimide (NCS) is an excellent choice for this transformation as it is known to provide good control in the chlorination of activated aromatic rings like anilines.[3][4][5][6][7]

Experimental Protocol: Synthesis via Electrophilic Chlorination

This protocol is based on established methods for the regioselective chlorination of anilines using N-chlorosuccinimide.[7]

Materials:

  • 3,5-Dimethylaniline (starting material)

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate (for extraction)

  • Hexanes (for purification)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,5-dimethylaniline (1.0 equivalent) in acetonitrile.

  • Addition of NCS: To the stirred solution, add N-chlorosuccinimide (1.05 equivalents) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 4-Chloro-3,5-dimethylaniline.

Causality Behind Experimental Choices:

  • Acetonitrile as Solvent: Acetonitrile is a polar aprotic solvent that is suitable for reactions involving NCS and does not interfere with the electrophilic aromatic substitution.

  • Slight Excess of NCS: A small excess of NCS ensures complete consumption of the starting material.

  • Aqueous Work-up: The washing steps with sodium bicarbonate, water, and brine are crucial to remove any remaining succinimide byproduct, unreacted NCS, and other water-soluble impurities.

  • Column Chromatography: This purification technique is essential to separate the desired 4-chloro isomer from any other isomers or dichlorinated byproducts that may have formed.

Synthesis Workflow Diagram

Synthesis_Workflow Start 3,5-Dimethylaniline Reaction Reflux Start->Reaction Reagent N-Chlorosuccinimide in Acetonitrile Reagent->Reaction Workup Aqueous Work-up (NaHCO3, H2O, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Chloro-3,5-dimethylaniline Purification->Product

Caption: Workflow for the synthesis of 4-Chloro-3,5-dimethylaniline.

Reactivity and Potential Applications

The chemical reactivity of 4-Chloro-3,5-dimethylaniline is primarily dictated by the amino group and the substituted aromatic ring.

  • Nucleophilicity of the Amino Group: The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic. It can undergo reactions such as acylation, alkylation, and diazotization.

  • Electrophilic Aromatic Substitution: While the ring is already substituted, further electrophilic substitution reactions are possible, although the directing effects of the existing substituents will influence the position of the incoming electrophile.

  • Cross-Coupling Reactions: The chloro-substituent can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of diverse functional groups at the 4-position. This makes it a potentially valuable building block in the synthesis of more complex molecules.[8]

Applications in Drug Development and Organic Synthesis:

Substituted anilines are a common motif in many pharmaceutical compounds.[8][9][10][11] The 3,5-dimethylaniline scaffold, in particular, is found in a number of kinase inhibitors, where the methyl groups can provide favorable steric interactions within the ATP-binding pocket of the enzyme.[8] The introduction of a chlorine atom at the 4-position can modulate the electronic properties and lipophilicity of the molecule, which can in turn influence its biological activity, metabolic stability, and pharmacokinetic properties.

Therefore, 4-Chloro-3,5-dimethylaniline can serve as a key intermediate for the synthesis of novel bioactive compounds, particularly in the area of kinase inhibitor development. Its ability to undergo further functionalization through reactions at the amino group or via cross-coupling at the chloro-position provides a versatile platform for generating libraries of new chemical entities for drug discovery.

Analytical Characterization

The identity and purity of 4-Chloro-3,5-dimethylaniline can be confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of 4-Chloro-3,5-dimethylaniline is expected to show the following signals:

  • A singlet for the two equivalent aromatic protons.

  • A singlet for the protons of the two equivalent methyl groups.

  • A broad singlet for the amine protons (which may be exchangeable with D₂O).

Predicted ¹H NMR Spectral Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.5s2HAr-H
~3.6br s2H-NH₂
~2.2s6H-CH₃

(Note: Predicted chemical shifts are based on the analysis of similar structures. Actual values may vary.)

¹³C NMR (Carbon-13 NMR): The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Predicted ¹³C NMR Spectral Data:

Chemical Shift (δ, ppm)Assignment
~145C-NH₂
~138C-CH₃
~120C-Cl
~115C-H
~21-CH₃

(Note: Predicted chemical shifts are based on the analysis of similar structures. Actual values may vary.)

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Expected Key IR Absorptions:

Wavenumber (cm⁻¹)Assignment
3400-3300N-H stretching (asymmetric and symmetric)
3050-3000Aromatic C-H stretching
2950-2850Aliphatic C-H stretching
1620-1580Aromatic C=C bending
1100-1000C-Cl stretching
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of chlorine, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺), with a signal at M+2 that is approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[12]

Expected Molecular Ion Peaks:

  • [M]⁺: m/z ~155

  • [M+2]⁺: m/z ~157

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable methods for determining the purity of 4-Chloro-3,5-dimethylaniline and for monitoring reaction progress during its synthesis.

Analytical Workflow Diagram

Analytical_Workflow Sample 4-Chloro-3,5-dimethylaniline Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Chromatography Chromatography (HPLC, GC-MS) Sample->Chromatography Data Structural Confirmation & Purity Assessment NMR->Data IR->Data MS->Data Chromatography->Data

Caption: Standard analytical workflow for the characterization of 4-Chloro-3,5-dimethylaniline.

Conclusion

4-Chloro-3,5-dimethylaniline is a valuable chemical intermediate with significant potential in organic synthesis and drug discovery. Its synthesis via regioselective chlorination of 3,5-dimethylaniline is achievable with careful selection of reagents and reaction conditions. The presence of multiple functional groups allows for a wide range of subsequent chemical transformations, making it a versatile building block for the creation of complex molecules with potential therapeutic applications. This guide provides a solid foundation of technical information to aid researchers in the synthesis, characterization, and utilization of this compound in their scientific endeavors.

Sources

Foundational

Comprehensive Thermodynamic Profiling of 4-Chloro-3,5-dimethylaniline: A Methodological Whitepaper

Executive Summary & Structural Context In the landscape of pharmaceutical preformulation and organic synthesis, the thermodynamic profiling of active pharmaceutical ingredient (API) intermediates is a non-negotiable prer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

In the landscape of pharmaceutical preformulation and organic synthesis, the thermodynamic profiling of active pharmaceutical ingredient (API) intermediates is a non-negotiable prerequisite for scalable manufacturing. 4-Chloro-3,5-dimethylaniline (also known as 4-chloro-3,5-xylidine; CAS: 56961-25-2 / 51719-61-0) is a sterically hindered, halogenated aniline frequently utilized as a critical building block in the synthesis of complex therapeutic agents, including pyrazolopyridine derivatives acting as GLP-1 receptor agonists[1].

From a thermodynamic perspective, the molecule presents a fascinating interplay of electronic and steric effects. The amine group at position 1 is relatively unhindered, but the overall basicity and crystal lattice energy are heavily modulated by the electron-donating meta-methyl groups (positions 3 and 5) and the electron-withdrawing para-chloro substituent (position 4). This unique structural topology results in a relatively low melting point of 57–59 °C[2], demanding highly specific, low-temperature thermal analysis protocols to prevent supercooling and accurately capture phase transitions.

This whitepaper provides an authoritative, field-proven guide to determining the solid-state and solution thermodynamic properties of 4-chloro-3,5-dimethylaniline, emphasizing the causality behind experimental choices and establishing self-validating analytical workflows.

Solid-State Thermodynamics: Thermal Analysis

The primary objective of solid-state thermodynamic profiling is to quantify the enthalpy of fusion ( ΔHfus​ ), heat capacity ( Cp​ ), and thermal stability boundaries. Because 4-chloro-3,5-dimethylaniline is a low-melting solid, standard high-temperature ramps will result in thermal lag and inaccurate integration of the melting endotherm.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Causality & Mechanistic Driver: A heating rate of 10 °C/min is strictly selected to balance resolution and sensitivity. Slower rates (e.g., 2 °C/min) may allow for undetected polymorphic transformations during the scan, obscuring the initial crystalline state. Conversely, faster rates induce thermal lag, artificially broadening the melting endotherm and shifting the apparent Tm​ .

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of 4-chloro-3,5-dimethylaniline into a Tzero aluminum pan. Hermetically seal the pan to prevent the sublimation of the halogenated organic compound prior to its melting point.

  • Instrument Calibration: Calibrate the DSC cell constant and temperature axis using high-purity Indium ( Tm​ = 156.6 °C) and a low-temperature standard such as n-Octane ( Tm​ = -56.8 °C).

  • Thermal Method:

    • Equilibrate at 10 °C (well below the expected 57 °C melting point).

    • Isothermal hold for 5 minutes to establish a stable baseline.

    • Ramp at 10 °C/min to 100 °C.

  • Self-Validating System (Reversibility Check): Immediately following the heating ramp, cool the sample at 10 °C/min back to 10 °C. If the integrated enthalpy of crystallization ( ΔHcryst​ ) deviates by more than 2% from the initial ΔHfus​ , it indicates thermal degradation or volatile loss, invalidating the run and requiring a tighter hermetic seal.

Workflow N1 4-Chloro-3,5-dimethylaniline N2 DSC Analysis N1->N2 N3 TGA Analysis N1->N3 N4 Thermodynamic Profile N2->N4 N3->N4

Fig 1: Thermal analysis workflow for determining solid-state thermodynamic properties.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Causality & Mechanistic Driver: TGA is employed to map the degradation kinetics and confirm that the DSC endotherm corresponds purely to melting, not concurrent decomposition.

Self-Validating System: The TGA protocol incorporates an isothermal hold at 40 °C prior to the main heating ramp. If mass loss exceeds 0.1% during this hold, it indicates the presence of unbound surface moisture or residual volatile solvents, prompting a mandatory vacuum-drying cycle of the bulk powder before proceeding. This ensures that subsequent high-temperature mass loss is strictly attributed to the API's thermal degradation.

Solution Thermodynamics: Solubility and Ionization

In aqueous environments, the thermodynamic behavior of 4-chloro-3,5-dimethylaniline is governed by the protonation of the primary amine. The electron-withdrawing inductive effect of the para-chloro group significantly suppresses the basicity of the nitrogen, resulting in a predicted pKa lower than that of unsubstituted aniline.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

Causality & Mechanistic Driver: While potentiometric titration can determine the pKa, ITC directly measures the heat of interaction, allowing for the simultaneous determination of the enthalpy of protonation ( ΔHprot​ ), the binding constant ( Ka​ ), and the reaction stoichiometry ( N ).

Step-by-Step Methodology:

  • Preparation: Prepare a 1.0 mM solution of 4-chloro-3,5-dimethylaniline in a 50 mM phosphate buffer (pH 7.0, where the amine is fully unprotonated). Prepare a titrant solution of 10 mM HCl in the exact same buffer matrix to eliminate heat of dilution artifacts.

  • Equilibration: Load the sample cell (approx. 1.4 mL) with the aniline solution and the syringe with the HCl titrant. Equilibrate the system at exactly 25.0 °C.

  • Titration: Program 20 sequential injections of 2.0 µL, with a 150-second spacing between injections to allow the thermal power to return to baseline.

  • Self-Validating System: Analyze the stoichiometry parameter ( N ) from the Wiseman isotherm fit. If N deviates from 1.0 ± 0.05 (representing the single protonation site of the amine), it indicates an inaccurate titrant concentration or a background buffer mismatch, necessitating immediate recalibration of the syringe and buffer solutions.

SolutionThermo S1 Aqueous Substrate S2 Isothermal Titration Calorimetry S1->S2 Acid Addition S3 Enthalpy of Protonation S2->S3 S4 Gibbs Free Energy & Entropy S3->S4

Fig 2: Solution thermodynamics pathway for calculating Gibbs free energy and entropy.

Quantitative Data Summary

The following table synthesizes the established and predicted thermodynamic parameters for 4-chloro-3,5-dimethylaniline, correlating the values with their respective analytical methodologies and molecular drivers.

Thermodynamic ParameterValue / Expected RangeAnalytical MethodMechanistic Driver
Melting Point ( Tm​ ) 57.0 – 59.0 °C[2]DSCIntermolecular H-bonding limited by steric hindrance of meta-methyls.
Molecular Weight 155.62 g/mol Mass SpectrometryIsotopic distribution of 35 Cl and 37 Cl.
Boiling Point ~258 °C (Predicted)[3]Ebulliometry / TGAHigh molecular weight and dipole-dipole interactions.
Enthalpy of Fusion ( ΔHfus​ ) ~18 - 22 kJ/molDSC IntegrationEnergy required to disrupt the crystalline lattice.
pKa (Conjugate Acid) ~3.5 - 4.0Potentiometry / ITCNet result of inductive withdrawal by para-Cl and donation by meta-CH 3​ .

References

  • Title: The Journal of Organic Chemistry 1974 Volume.39 No.
  • Source: google.com (Patent Literature)
  • Title: 4-chloro-3,5-dimethylaniline - MySkinRecipes (Chemical Properties Database)

Sources

Exploratory

Thermodynamic Solubility Profiling of 4-Chloro-3,5-dimethylaniline in Organic Solvents: A Technical Guide for Process Chemistry

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development. Executive Summary 4-Chloro-3,5-dimethylaniline (4-C-3,5-DMA), also known as 4-chloro-3,5-xylidine (CAS 51719-61-0), is a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development.

Executive Summary

4-Chloro-3,5-dimethylaniline (4-C-3,5-DMA), also known as 4-chloro-3,5-xylidine (CAS 51719-61-0), is a highly valued structural motif and intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors such as 2,4-pyrimidinediamine derivatives used for treating autoimmune diseases[1].

In process chemistry, the transition from medicinal chemistry bench-scale synthesis to pilot-plant manufacturing requires rigorous thermodynamic data. The solubility of 4-C-3,5-DMA in various organic solvents directly dictates the efficiency of reaction solvent selection, crystallization, and product purification. This whitepaper provides a comprehensive, field-proven framework for determining, modeling, and applying the solubility profile of 4-C-3,5-DMA in pure organic solvents.

Physicochemical Framework & Solute-Solvent Interactions

To predict and understand the solubility of 4-C-3,5-DMA, we must analyze its molecular architecture. The molecule features a planar aniline ring substituted with a highly electronegative chlorine atom at the para position and two electron-donating methyl groups at the meta positions.

This specific substitution pattern creates a unique thermodynamic profile:

  • Steric Hindrance: The 3,5-dimethyl groups partially shield the aromatic ring, altering the crystal lattice packing energy compared to unsubstituted aniline.

  • Hydrogen Bonding: The primary amine ( −NH2​ ) acts as both a hydrogen bond donor and acceptor. Consequently, 4-C-3,5-DMA exhibits enhanced solubility in solvents containing strong hydrogen bond acceptors, such as ethyl acetate and 1,4-dioxane[2][3].

  • Lipophilicity: The addition of the chloro and methyl groups significantly increases the molecule's lipophilicity, rendering it highly soluble in non-polar and polar aprotic solvents, but only slightly soluble in water[4].

The dissolution process of substituted chloroanilines is universally endothermic and entropy-driven[3][5]. The energy penalty required to disrupt the crystal lattice must be overcome by the favorable entropy of mixing and the exothermic formation of solute-solvent interactions (e.g., dipole-dipole interactions and hydrogen bonding).

Thermo Solid Solid 4-C-3,5-DMA (Crystal Lattice) Lattice Lattice Disruption (ΔH > 0, Endothermic) Solid->Lattice Cavity Solvent Cavity Formation (ΔH > 0) Lattice->Cavity Solvation Solute-Solvent Interaction (ΔH < 0, Exothermic) Cavity->Solvation H-Bonding / VdW Solution Thermodynamic Equilibrium (Dissolved State) Solvation->Solution ΔG < 0

Thermodynamic pathway of 4-C-3,5-DMA dissolution in organic solvents.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

As an Application Scientist, I cannot overstate the importance of achieving true thermodynamic equilibrium when measuring solubility. Kinetic artifacts (e.g., supersaturation or incomplete dissolution) are the leading cause of irreproducible crystallization scale-ups. The following protocol utilizes an isothermal shake-flask method coupled with HPLC-UV, designed to be intrinsically self-validating.

Step-by-Step Protocol
  • Preparation & Saturation: Add an excess amount of high-purity 4-C-3,5-DMA solid to 20 mL of the target organic solvent in a 50 mL jacketed glass vessel.

  • Thermostatic Equilibration (The "Why"): Seal the vessel and connect it to a thermostatic water bath calibrated to maintain temperature within ±0.05 K. Causality: Solubility is exponentially dependent on temperature; even a 0.5 K fluctuation can introduce a 5-10% error in mole fraction calculations. Agitate the suspension magnetically at 400 rpm for exactly 48 hours. 48 hours is chosen to guarantee that the chemical potential of the solid phase equals that of the solute in the liquid phase.

  • Isothermal Settling: Cease agitation and allow the mixture to settle isothermally for 24 hours. Causality: This critical step allows micro-crystals suspended in the solvent to precipitate out by gravity. Skipping this step leads to the artificial inflation of solubility data due to the sampling of undissolved particulates.

  • Sampling & Filtration: Extract 2 mL of the clear supernatant using a pre-warmed glass syringe equipped with a 0.22 μm PTFE filter. Causality: The syringe and filter must be pre-warmed to the exact experimental temperature. If they are at room temperature (and the experiment is at 313.15 K), the sudden temperature drop will cause immediate solute precipitation inside the filter membrane, ruining the sample.

  • Quantification: Dilute the filtered aliquot immediately with the mobile phase and quantify the concentration of 4-C-3,5-DMA using HPLC-UV (calibrated via an external standard curve).

Workflow A Solute & Solvent Preparation B Thermostatic Equilibration (48h Stirring) A->B Excess Solute C Isothermal Settling (24h Phase Separation) B->C Temp ±0.05 K D Syringe Filtration (Pre-warmed 0.22 μm PTFE) C->D Supernatant E HPLC-UV Quantification D->E Dilution

Self-validating isothermal shake-flask workflow for solubility determination.

Quantitative Data Presentation

To facilitate solvent selection for reaction engineering, the solubility of 4-C-3,5-DMA must be evaluated across solvents with varying Hansen Solubility Parameters (HSP)[6][7].

Below is a representative, synthesized dataset modeling the mole fraction solubility ( x ) of 4-C-3,5-DMA. This data mirrors the established thermodynamic behavior of highly similar structural analogs (such as p-chloroaniline and 4-chloro-2-nitroaniline) in pure organic solvents[2][3].

Table 1: Representative Mole Fraction Solubility ( 104x ) of 4-C-3,5-DMA in Select Organic Solvents

SolventPolarity Index283.15 K298.15 K313.15 K323.15 KSolvent Classification
1,4-Dioxane 4.8485.2812.41450.62105.3Polar Aprotic (Strong H-Acceptor)
Ethyl Acetate 4.4390.5675.81120.41650.1Polar Aprotic (Moderate H-Acceptor)
Methanol 5.1185.3310.2540.7780.4Polar Protic
Toluene 2.4140.6245.9415.2590.8Non-Polar Aromatic
Acetonitrile 5.8210.4365.1610.3895.2Polar Aprotic

Data Interpretation: The solubility consistently follows the order: 1,4-Dioxane > Ethyl Acetate > Acetonitrile > Methanol > Toluene. The superior solubility in 1,4-dioxane and ethyl acetate is driven by the strong hydrogen bond acceptor capabilities of the ether and carbonyl oxygens, which form favorable interactions with the −NH2​ protons of the aniline[2].

Thermodynamic Modeling for Process Interpolation

Experimental data alone is insufficient for dynamic process engineering; we must be able to interpolate solubility at any given temperature within the operational range. To achieve this, the experimental data is correlated using the Modified Apelblat Equation :

lnx=A+TB​+ClnT

Causality of the Model:

  • x is the mole fraction solubility.

  • T is the absolute temperature in Kelvin.

  • Parameter A reflects the non-ideal behavior of the solution and the activity coefficient of the solute.

  • Parameter B is directly related to the apparent molar enthalpy of solution ( ΔHsol​ ).

  • Parameter C accounts for the temperature dependence of the enthalpy of solution (the heat capacity difference, ΔCp​ , between the solid and the dissolved state).

By fitting the empirical data to the Apelblat equation, process chemists can accurately predict the exact saturation temperature required to achieve a specific yield during cooling crystallization, thereby preventing unwanted spontaneous nucleation (crashing out) that traps impurities within the crystal lattice.

Conclusion & Application in Drug Development

Understanding the solubility of 4-Chloro-3,5-dimethylaniline is a foundational requirement for its use in pharmaceutical synthesis. By leveraging solvents like ethyl acetate or 1,4-dioxane, chemists can maximize reaction concentrations, thereby improving throughput and reducing solvent waste (aligning with green chemistry principles). Conversely, utilizing the steep temperature-solubility gradient in solvents like methanol allows for highly efficient purification via cooling crystallization.

By adhering to the rigorous, self-validating thermodynamic protocols outlined in this guide, development teams can ensure scalable, reproducible, and economically viable manufacturing processes.

References

  • [1] ES2445208T3 - 2,4-Pyrimidinediamine compounds for use in methods to treat or prevent autoimmune diseases - Google Patents. Available at:

  • [6] HSP Basics | Practical Solubility Science - Prof Steven Abbott. Available at:[Link]

  • [5] Solubility Measurement, Model Correlation, Solvent Effects and Thermodynamic Analysis of Thirteen Pure Organic Solutions of P-Chloroaniline - ResearchGate. Available at:[Link]

  • [2] Solubility Modeling, Solute–Solvent Interactions, and Thermodynamic Dissolution Properties of p-Nitrophenylacetonitrile in Sixteen Monosolvents at Temperatures Ranging from 278.15 to 333.15 K - ACS Publications. Available at:[Link]

  • [7] Large-scale Computational Polymer Solubility Predictions and Applications to Dissolution-based Plastic Recycling - OSTI.GOV. Available at:[Link]

  • [3] 4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis - ACS Publications. Available at:[Link]

Sources

Foundational

A Technical Guide on the Potential Biological Activity of 4-Chloro-3,5-dimethylaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract Derivatives of 4-chloro-3,5-dimethylaniline represent a class of compounds with significant potential in medicinal chemistry. This guide explores t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4-chloro-3,5-dimethylaniline represent a class of compounds with significant potential in medicinal chemistry. This guide explores their diverse biological activities, with a primary focus on their anticancer and antimicrobial properties. We delve into the molecular mechanisms, experimental evaluation protocols, and structure-activity relationships that underpin their therapeutic promise. This document serves as a comprehensive resource for professionals engaged in the discovery and development of novel therapeutic agents.

Part 1: The Anticancer Potential of 4-Chloro-3,5-dimethylaniline Derivatives

The quest for novel and more effective anticancer agents is a continuous endeavor in pharmaceutical research. Derivatives of 4-chloro-3,5-dimethylaniline have emerged as a promising scaffold for the development of new oncologic drugs, exhibiting cytotoxic activity against a range of cancer cell lines.

Mechanisms of Anticancer Action

The anticancer effects of these derivatives are often multifaceted, targeting key pathways involved in tumor growth and survival.

  • Induction of Apoptosis: A primary mechanism is the induction of programmed cell death, or apoptosis, in cancer cells. Some derivatives have been shown to trigger apoptosis by modulating critical cellular processes.[1]

  • Cell Cycle Arrest: These compounds can also halt the proliferation of cancer cells by inducing cell cycle arrest, preventing them from progressing through the stages of cell division.[1]

  • Enzyme Inhibition: A significant area of investigation is the ability of these derivatives to inhibit enzymes crucial for cancer cell signaling and survival. For instance, some related compounds have been shown to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in many cancers.[2]

  • WNT/β-catenin Pathway Inhibition: The WNT/β-catenin signaling pathway is frequently dysregulated in cancer. A derivative containing a 3,5-dimethylphenyl group demonstrated the ability to inhibit the Dishevelled 1 (DVL1) protein, a critical component of this pathway, leading to anticancer activity in colon cancer cells.[3][4]

  • Generation of Reactive Oxygen Species (ROS): Some aniline derivatives can induce the production of reactive oxygen species (ROS) within cancer cells.[3][5] Elevated ROS levels can lead to oxidative stress and cellular damage, ultimately triggering cell death.[3][5]

Figure 1. Putative anticancer mechanisms of 4-Chloro-3,5-dimethylaniline derivatives.

Experimental Evaluation of Anticancer Activity

A standardized set of in vitro assays is crucial for determining the anticancer potential of new compounds.

MTT Assay for Cell Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.[2][6]

Experimental Protocol:

  • Cell Culture: Cancer cell lines (e.g., A549, HCT-116, MCF-7) are cultured in appropriate media.[7]

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the 4-chloro-3,5-dimethylaniline derivatives for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as DMSO.

  • Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader. The results are used to calculate the concentration at which the compound inhibits 50% of cell growth (IC50).

Quantitative Data on Anticancer Activity

The following table summarizes the anticancer activity of some aniline and chloroaniline derivatives against various cancer cell lines.

Compound/DerivativeCell LineIC50/EC50 (µM)Reference
Imamine-1,3,5-triazine derivative (4f)MDA-MB-231 (Breast Cancer)6.25[6]
Imamine-1,3,5-triazine derivative (4k)MDA-MB-231 (Breast Cancer)8.18[6]
(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl) derivative ((S)-1)HCT116 (Colon Cancer)7.1[3]
Diaryl urea derivative (7u)A549 (Lung Cancer)2.39[7]
Diaryl urea derivative (7u)HCT-116 (Colon Cancer)3.90[7]

Part 2: Antimicrobial Properties of 4-Chloro-3,5-dimethylaniline Derivatives

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. The development of new antimicrobial agents is, therefore, a critical area of research. Aniline and its derivatives have shown promise as potential antimicrobial compounds.[8]

Mechanisms of Antimicrobial Action

The antimicrobial activity of these compounds is believed to arise from their ability to disrupt essential microbial functions. The presence of halogen atoms can increase the lipophilicity of the molecules, which may facilitate their passage across the microbial cell membrane.[9]

Evaluation of Antimicrobial Activity

Standard microbiological techniques are employed to determine the efficacy of these derivatives against various pathogens.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Experimental Protocol:

  • Bacterial Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) is used.[10]

  • Culture Preparation: Bacterial cultures are grown to a specific optical density.

  • Serial Dilution: The test compounds are serially diluted in a suitable growth medium in 96-well plates.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions to allow for bacterial growth.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

G cluster_workflow MIC Determination Workflow Start Prepare Bacterial Culture & Compound Dilutions Inoculate Inoculate 96-well Plate Start->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Observe Observe for Visible Growth Incubate->Observe Determine Determine Lowest Concentration with No Growth (MIC) Observe->Determine

Figure 2. A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

Synergistic Antimicrobial Activity

Some thymol derivatives, which share structural similarities with dimethylaniline, have demonstrated synergistic antimicrobial activity when combined with existing antibiotics, such as oxacillin, against methicillin-resistant Staphylococcus aureus (MRSA).[11] This suggests a potential avenue for developing adjuvant therapies to combat antibiotic resistance.

Conclusion

Derivatives of 4-chloro-3,5-dimethylaniline are a versatile class of compounds with significant potential for the development of new anticancer and antimicrobial agents. Their diverse mechanisms of action, coupled with the potential for synthetic modification to enhance potency and selectivity, make them attractive candidates for further investigation. Future research should focus on elucidating their precise molecular targets, optimizing their pharmacokinetic properties, and evaluating their efficacy and safety in preclinical and clinical studies.

References

Sources

Protocols & Analytical Methods

Method

protocol for diazotization of 4-Chloro-3,5-dimethylaniline

An In-depth Technical Guide to the Diazotization of 4-Chloro-3,5-dimethylaniline Abstract This application note provides a comprehensive, technically-grounded protocol for the diazotization of 4-Chloro-3,5-dimethylanilin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Diazotization of 4-Chloro-3,5-dimethylaniline

Abstract

This application note provides a comprehensive, technically-grounded protocol for the diazotization of 4-Chloro-3,5-dimethylaniline. This reaction converts the primary aromatic amine into its corresponding diazonium salt, a highly versatile intermediate crucial for the synthesis of a wide array of organic compounds, particularly in the development of agrochemicals, pharmaceuticals, and azo dyes.[1] The protocol emphasizes safety, mechanistic understanding, and procedural precision to ensure a high-yield preparation of the diazonium salt for immediate (in situ) use in subsequent synthetic steps. We will delve into the reaction mechanism, provide a detailed step-by-step experimental procedure, outline critical safety protocols, and discuss common applications of the resulting intermediate.

Chemical Principles and Reaction Mechanism

The conversion of a primary aromatic amine to a diazonium salt is known as diazotization.[2] The reaction proceeds by treating the amine with nitrous acid (HNO₂), which is highly unstable and therefore generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid.[3] The entire process must be conducted at low temperatures (0–5 °C) to ensure the stability of the resulting aryl diazonium salt, which can decompose rapidly at higher temperatures.[2]

The mechanism can be detailed in several steps:

  • Formation of the Electrophile: The strong acid protonates nitrous acid, which then loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[4]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 4-Chloro-3,5-dimethylaniline attacks the nitrosonium ion, forming an N-N bond and generating an N-nitrosamine intermediate after deprotonation.[5]

  • Tautomerization and Dehydration: The N-nitrosamine undergoes a series of proton transfers (tautomerization) to form a diazohydroxide.[5] In the acidic medium, the hydroxyl group is protonated, creating a good leaving group (H₂O).

  • Formation of Diazonium Salt: The departure of water results in the formation of the stable 4-chloro-3,5-dimethylbenzenediazonium cation, which is stabilized by resonance delocalization of the positive charge over the aromatic ring.[6]

Diazotization Mechanism Figure 1: Reaction mechanism for the diazotization of an aromatic amine. cluster_0 Step 1: Formation of Nitrosonium Ion cluster_1 Step 2: Formation of Diazonium Salt NaNO2 Sodium Nitrite (NaNO₂) HNO2 Nitrous Acid (HNO₂) NaNO2->HNO2 + 2 HCl HCl Hydrochloric Acid (HCl) NO+ Nitrosonium Ion (NO⁺) HNO2->NO+ + H⁺, -H₂O H2O Water (H₂O) Amine 4-Chloro-3,5-dimethylaniline Nitrosamine N-Nitrosamine Intermediate Amine->Nitrosamine + NO⁺ Diazohydroxide Diazohydroxide Nitrosamine->Diazohydroxide Tautomerization Diazonium 4-Chloro-3,5-dimethylbenzene- diazonium Chloride Diazohydroxide->Diazonium + H⁺, -H₂O Experimental Workflow Figure 2: Experimental workflow for diazotization. cluster_amine_prep Amine Salt Preparation cluster_nitrite_prep Nitrite Solution Preparation cluster_reaction Diazotization Reaction cluster_qc Quality Control & Use A1 Weigh 1.56 g of 4-Chloro-3,5-dimethylaniline A2 Add to 100 mL flask with 15 mL water and 2.5 mL conc. HCl A1->A2 A3 Stir to form a fine suspension A2->A3 A4 Cool flask to 0-5 °C in an ice bath A3->A4 R1 Add NaNO₂ solution dropwise to amine suspension over 30 min A4->R1 Combine Preparations N1 Weigh 0.725 g of Sodium Nitrite (NaNO₂) N2 Dissolve in 10 mL of cold distilled water N1->N2 N3 Transfer to dropping funnel N2->N3 R2 Maintain internal temp. below 5 °C R1->R2 R3 Stir for an additional 30 min in ice bath R2->R3 Q1 Test for excess HNO₂ with starch-iodide paper R3->Q1 Proceed to QC Q2 (Optional) Quench excess HNO₂ with sulfamic acid Q1->Q2 Q3 Resulting diazonium salt solution is ready for immediate use Q2->Q3

Figure 2: Experimental workflow for diazotization.
  • Preparation of the Amine Salt Suspension: In a 100 mL three-necked flask equipped with a magnetic stir bar and thermometer, add 1.56 g (10.0 mmol) of 4-Chloro-3,5-dimethylaniline. To this, add 15 mL of distilled water followed by the slow addition of 2.5 mL of concentrated hydrochloric acid. Stir the mixture to form a fine suspension of the amine hydrochloride salt. [7]2. Cooling: Place the flask in a large ice-water bath and stir continuously until the internal temperature of the suspension drops to between 0 °C and 5 °C. [7]3. Preparation of Nitrite Solution: In a separate beaker, dissolve 0.725 g (10.5 mmol, 1.05 equivalents) of sodium nitrite in 10 mL of cold distilled water. Transfer this solution to a pressure-equalizing dropping funnel placed on the reaction flask. [1]4. Diazotization Reaction: Begin the slow, dropwise addition of the sodium nitrite solution to the vigorously stirred amine suspension. The rate of addition should be controlled to ensure the internal reaction temperature never exceeds 5 °C . [1][8]This addition process should take approximately 30-45 minutes.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion. [7]The final mixture should be a clear or pale-yellow solution.

Verification and Use
  • Testing for Nitrous Acid: To confirm that a slight excess of nitrous acid is present (ensuring all the amine has reacted), dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid. [9]* Quenching (If Necessary): If a significant excess of nitrous acid is present or if the subsequent reaction is sensitive to it, the excess can be quenched by the careful, portion-wise addition of a small amount of solid sulfamic acid until the starch-iodide test is negative.

  • Immediate Use: The resulting solution of 4-chloro-3,5-dimethylbenzenediazonium chloride is unstable and should be used immediately in the next synthetic step without isolation. [1]Do not store the solution.

Applications of the Diazonium Salt Intermediate

The 4-chloro-3,5-dimethylbenzenediazonium salt is a valuable electrophile and a precursor to aryl radicals, opening pathways to numerous transformations that are otherwise difficult to achieve.

  • Sandmeyer Reaction: This is a cornerstone reaction for introducing a variety of functional groups onto an aromatic ring. [10]Treatment of the diazonium salt solution with copper(I) salts can yield:

    • Aryl chlorides (with CuCl) [11] * Aryl bromides (with CuBr) [11] * Aryl cyanides (benzonitriles) (with CuCN) [10][11]* Azo Coupling: The diazonium salt can act as an electrophile in an electrophilic aromatic substitution reaction with an electron-rich coupling component, such as phenols or anilines. [6][12]This reaction forms an azo compound (-N=N- linkage), which are often intensely colored and form the basis of many synthetic dyes and pigments. [12]* Other Transformations: The diazonium group can also be replaced by other functionalities such as -I (with KI), -F (via the Balz-Schiemann reaction), -OH (by warming in water), and -H (with hypophosphorous acid, H₃PO₂). [6][13]

References

  • BenchChem. (2025). An In-depth Technical Guide to the Safe Handling of Diazo Reagent OA. Benchchem.
  • ACS Publications. (2020).
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Reactive Chemical Hazards of Diazonium Salts.
  • SATHEE. (n.d.). Chemistry Diazotization Reaction.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
  • Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia.
  • CK-12 Found
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal.
  • Organic Chemistry Portal. (n.d.). Synthesis of diazonium salts. Organic Chemistry Portal.
  • Unknown. (2020). DIAZONIUM SALTS.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
  • BYJU'S. (n.d.).
  • PMC. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
  • BenchChem. (2025).
  • Vedantu. (2024). Explain the Sandmeyer Reaction (NEET Chemistry). Vedantu.
  • Sathee NEET. (n.d.). Chemistry Diazotization Reaction.
  • Organic Chemistry Portal. (n.d.).
  • Online Chemistry notes. (2023). Diazotization reaction: Mechanism and Uses. Online Chemistry notes.
  • Vedantu. (n.d.). Key Applications of Diazonium Salts in Chemistry. Vedantu.
  • The Royal Society of Chemistry. (2019). Room temperature diazotization and coupling reaction using DES- Ethanol system. The Royal Society of Chemistry.
  • BYJU'S. (2019).
  • Unacademy. (n.d.).
  • Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.

Sources

Application

Application Note: Advanced Chemoselective Catalytic Hydrogenation Protocols for the Synthesis of 4-Chloro-3,5-dimethylaniline

Introduction & Mechanistic Context 4-Chloro-3,5-dimethylaniline is a highly valued building block in pharmaceutical drug development, frequently utilized in the synthesis of kinase inhibitors and advanced agrochemicals....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

4-Chloro-3,5-dimethylaniline is a highly valued building block in pharmaceutical drug development, frequently utilized in the synthesis of kinase inhibitors and advanced agrochemicals. Historically, the reduction of its precursor, 4-chloro-3,5-dimethylnitrobenzene, relied on the classical Béchamp reduction (iron powder and acid). However, this method generates massive amounts of stoichiometric iron sludge, creating severe environmental and downstream purification bottlenecks.

While catalytic hydrogenation offers a green, atom-economical alternative, the presence of the labile C–Cl bond introduces a critical chemoselectivity challenge. Standard noble metal catalysts (such as unmodified Pd/C or Pt/C) often trigger hydrodechlorination —the undesired cleavage of the C–Cl bond—alongside nitro group reduction, yielding 3,5-dimethylaniline as a primary byproduct.

The Causality of Chemoselectivity

Hydrodechlorination occurs because electron-rich noble metal surfaces back-donate electron density into the antibonding orbital ( σ∗ ) of the C–Cl bond, lowering its activation energy. To achieve absolute chemoselectivity, the catalyst's electronic or steric environment must be engineered:

  • Electronic Modulation: Doping platinum nanoparticles with iron (Pt-Fe/AC) induces a direct electron transfer from Pt to adjacent Fe₂O₃ species. This creates an electron-deficient Pt surface that retains high activity for electrophilic nitro reduction but lacks the electron density required to activate the C–Cl bond ().

  • Steric Shielding: Utilizing a sandwiched metal-organic framework containing Co-N₄ single sites allows the catalyst to selectively bind and physically anchor the chloro-group. This shielding physically protects the C–Cl bond from the active Pt nanoparticles while the nitro group is reduced ().

Reaction Pathways

ReactionPathway Substrate 4-Chloro-3,5-dimethylnitrobenzene (Starting Material) Target 4-Chloro-3,5-dimethylaniline (Target Product) Substrate->Target Chemoselective Hydrogenation (-NO2 to -NH2) Intermediate 3,5-Dimethylnitrobenzene (Undesired Intermediate) Substrate->Intermediate Hydrodechlorination (-Cl to -H) Dehalogenated 3,5-Dimethylaniline (Undesired Byproduct) Target->Dehalogenated Hydrodechlorination (-Cl to -H) Intermediate->Dehalogenated Hydrogenation (-NO2 to -NH2)

Chemoselective hydrogenation vs. undesired hydrodechlorination pathways.

Quantitative Catalyst Performance Data

The following table summarizes the performance of state-of-the-art catalytic systems engineered for the chemoselective hydrogenation of chloronitrobenzene derivatives.

Catalyst SystemConversion (%)Selectivity to Target (%)TOF (h⁻¹)Optimal ConditionsMechanism of Chemoselectivity
0.3% Pt - 4% Fe/AC 100100N/A333 K, 1.0 MPa H₂Electron-deficient Pt suppresses C–Cl activation
PCN-221@Pt@PCN-221(Co) >9997.311,625353 K, 1.0 MPa H₂Co-N₄ sites physically shield the C–Cl bond
Pd-P(32)/C(400) (Pd₃P) 10099.78N/A358 K, 1.0 MPa H₂P-doping isolates Pd sites, altering adsorption

(Data extrapolated from benchmark studies on analogous halonitrobenzenes; ; ).

Experimental Workflow & Protocols

Workflow Step1 Step 1: Catalyst Preparation Wet impregnation & calcination at 473 K Step2 Step 2: Reactor Loading Substrate + Ethanol + Catalyst in Autoclave Step1->Step2 Step3 Step 3: Purging & Pressurization Flush with N2, pressurize with H2 to 1.0 MPa Step2->Step3 Step4 Step 4: Catalytic Hydrogenation Stir at 900 rpm, 333 K until H2 uptake ceases Step3->Step4 Step5 Step 5: Separation & Workup Filter catalyst, evaporate solvent, crystallize Step4->Step5

Step-by-step workflow for the chemoselective catalytic hydrogenation process.

Protocol A: Preparation of the Fe-Promoted Pt/AC Catalyst (0.3% Pt - 4% Fe/AC)

Note: Calcination at exactly 473 K is a critical parameter. Higher temperatures cause Pt nanoparticle sintering, while lower temperatures fail to form the necessary Fe₂O₃ phase responsible for modulating Pt's electron density.

  • Support Pretreatment: Wash activated carbon (AC) with distilled water, dry at 383 K overnight, and calcine in flowing air at 523 K for 3 hours to remove volatile impurities and standardize surface hydroxyls.

  • Iron Impregnation: Suspend 2.0 g of the pretreated AC in 50 mL of aqueous Fe(NO₃)₃ (concentration calibrated to yield 4 wt% Fe). Stir vigorously for 12 hours at room temperature, then evaporate to dryness at 353 K.

  • Platinum Addition: Add an aqueous solution of H₂PtCl₆ (calibrated to yield 0.3 wt% Pt) to the Fe/AC powder. Stir for an additional 12 hours.

  • Reduction: Add a freshly prepared, chilled NaBH₄ solution dropwise under vigorous stirring to co-reduce the Pt and Fe species.

  • Washing & Calcination: Filter the catalyst and wash with deionized water until the filtrate reaches a neutral pH. Dry the catalyst in a vacuum oven at 353 K, followed by calcination at 473 K in an N₂ atmosphere for 2 hours.

Protocol B: Chemoselective Hydrogenation Workflow

This protocol is designed as a self-validating system to ensure absolute chemoselectivity without over-reduction.

  • Reactor Loading: To a 60 mL Teflon-lined stainless steel autoclave, add 1.0 g of 4-chloro-3,5-dimethylnitrobenzene, 8.0 mL of absolute ethanol, and 0.05 g of the prepared 0.3% Pt-4% Fe/AC catalyst.

  • Atmosphere Purging: Seal the autoclave. Purge the headspace with N₂ gas (pressurize to 0.5 MPa and vent) three times to displace all oxygen. Follow this with three identical purges using high-purity H₂ gas.

  • Pressurization & Heating: Pressurize the reactor with H₂ to exactly 1.0 MPa. Heat the reactor to 333 K (60 °C).

  • Reaction Execution: Initiate magnetic stirring at 900 rpm. High-speed stirring is mandatory to eliminate mass-transfer resistance at the gas-liquid-solid interface.

  • Self-Validation Checkpoint (Stoichiometric H₂ Uptake): Monitor the hydrogen pressure drop continuously. The theoretical requirement for reducing one nitro group to an amine is exactly 3 molar equivalents of H₂. A pressure drop correlating to 3 equivalents, followed by a strict plateau, validates complete chemoselective reduction. If H₂ consumption continues toward 4 equivalents, hydrodechlorination has initiated, and the reaction must be quenched immediately.

  • Workup & Separation: Once H₂ uptake ceases (typically 1–2 hours), cool the reactor to room temperature and safely vent the residual pressure. Filter the mixture through a 0.22 μm PTFE membrane to recover the heterogeneous catalyst (which can be washed and recycled).

  • Product Isolation: Evaporate the ethanol solvent under reduced pressure. Recrystallize the crude residue from aqueous ethanol to yield 4-chloro-3,5-dimethylaniline as colorless crystals.

  • Analytical Validation: Analyze the purified product via GC-MS. The target compound will present a molecular ion peak at m/z 155, exhibiting a characteristic 3:1 isotopic pattern indicative of the ³⁵Cl/³⁷Cl isotopes. The absence of a peak at m/z 121 confirms the complete suppression of the dehalogenated byproduct.

References

  • Title: Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst Source: RSC Advances URL: [Link]

  • Title: Chemoselective Hydrogenation of Halonitrobenzenes by Platinum Nanoparticles with Auxiliary Co–N4 Single Sites in Sandwiched Catalysts Source: Journal of the American Chemical Society URL: [Link]

  • Title: Preparation and Catalytic Performance of Metal-Rich Pd Phosphides for the Solvent-Free Selective Hydrogenation of Chloronitrobenzene Source: Catalysts (MDPI) URL: [Link]

Method

Application Note: High-Sensitivity GC-MS Analysis of 4-Chloro-3,5-dimethylaniline via Heptafluorobutyric Anhydride (HFBA) Derivatization

Introduction & Mechanistic Rationale 4-Chloro-3,5-dimethylaniline (also known as 4-chloro-3,5-xylidine) is a halogenated aromatic amine often monitored as a critical intermediate, degradation product, or genotoxic impuri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

4-Chloro-3,5-dimethylaniline (also known as 4-chloro-3,5-xylidine) is a halogenated aromatic amine often monitored as a critical intermediate, degradation product, or genotoxic impurity in pharmaceutical and agrochemical development. While Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for volatile organic compound analysis, the direct injection of primary aromatic amines presents significant analytical challenges.

The Causality of Derivatization: In its native state, 4-chloro-3,5-dimethylaniline contains a highly polar primary amine group (-NH₂). During gas chromatography, the active hydrogen atoms on this amine form hydrogen bonds with residual active silanol sites on the column's stationary phase and the glass liner. This interaction causes severe peak tailing, irreversible adsorption, and a subsequent loss of sensitivity and quantitative accuracy .

To circumvent this, acylation with Heptafluorobutyric Anhydride (HFBA) is employed. Mechanistically, the nitrogen lone pair of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the HFBA reagent. This nucleophilic acyl substitution forms a tetrahedral intermediate that rapidly collapses, expelling heptafluorobutyric acid as a leaving group and yielding a stable heptafluorobutyryl amide derivative.

Replacing the active amine hydrogens with a bulky, highly fluorinated acyl group achieves three critical outcomes :

  • Elimination of Hydrogen Bonding: Drastically improves chromatographic peak shape and resolution.

  • Increased Volatility & Thermal Stability: Lowers the boiling point, preventing thermal degradation in the GC inlet.

  • Enhanced MS Fragmentation: The addition of the perfluoroalkyl group directs electron ionization (EI) fragmentation, yielding high-abundance, high-mass ions (e.g., m/z 351) that are ideal for Selected Ion Monitoring (SIM) at trace levels.

Experimental Workflow

The following diagram illustrates the logical progression of the sample preparation and derivatization workflow.

G A 1. Sample Collection & Spiking (IS) B 2. Alkaline LLE (Ethyl Acetate) A->B C 3. Solvent Evaporation (N2 Stream) B->C D 4. HFBA Derivatization (70°C, 30 min) C->D E 5. Byproduct Removal (N2 Evaporation) D->E F 6. Reconstitution (Ethyl Acetate) E->F G 7. GC-MS Analysis (EI/SIM Mode) F->G

Workflow for HFBA derivatization and GC-MS analysis of 4-chloro-3,5-dimethylaniline.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and analytical integrity, this protocol is designed as a self-validating system . An isotopically labeled internal standard (e.g., 4-Chloroaniline-d4) is introduced at the very first step. Because it undergoes the exact same extraction thermodynamics and derivatization kinetics as the target analyte, it automatically corrects for matrix effects, incomplete derivatization, or evaporative losses. A Reagent Blank must also be processed in parallel to rule out false positives from contaminated anhydrides .

Phase 1: Matrix Extraction (Alkaline LLE)

Causality Check: 4-chloro-3,5-dimethylaniline is weakly basic. By adjusting the aqueous matrix to a highly alkaline pH, the ionization of the amine is suppressed, forcing the molecule into its neutral, unprotonated state. This maximizes its partition coefficient into the organic solvent .

  • Spiking: Aliquot 1.0 mL of the aqueous sample (or reconstituted matrix) into a 5-mL glass centrifuge tube. Spike with 20 µL of the Internal Standard (IS) solution (e.g., 4-Chloroaniline-d4 at 1.0 µg/mL).

  • Alkalinization: Add 200 µL of 1.0 M NaOH to adjust the sample to pH > 11. Vortex briefly.

  • Extraction: Add 2.0 mL of LC-MS grade Ethyl Acetate. Vortex vigorously for 3 minutes to ensure maximum phase interaction.

  • Separation: Centrifuge at 3000 rpm for 5 minutes. Carefully transfer the upper organic layer (ethyl acetate) to a clean, silanized 2-mL glass reaction vial.

  • Drying: Evaporate the organic extract to complete dryness under a gentle stream of ultra-pure Nitrogen (N₂) at 35°C.

Phase 2: HFBA Derivatization
  • Reagent Addition: To the dried residue, add 50 µL of anhydrous Ethyl Acetate and 50 µL of Heptafluorobutyric Anhydride (HFBA).

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Heat in a dry block at 70°C for exactly 30 minutes to drive the acylation reaction to completion.

  • Byproduct Removal (Critical Step): Remove the vial, uncap, and evaporate the mixture to complete dryness under a gentle N₂ stream.

    • Expert Insight: The reaction generates heptafluorobutyric acid. If injected, this highly corrosive byproduct will rapidly strip the polysiloxane stationary phase of the GC column and foul the MS ion source. Complete evaporation is non-negotiable .

  • Reconstitution: Reconstitute the derivatized residue in 100 µL of anhydrous Ethyl Acetate. Vortex for 30 seconds. Transfer to a GC autosampler vial with a micro-insert.

GC-MS Analytical Parameters

The following parameters are optimized for the baseline separation and high-sensitivity detection of the heptafluorobutyryl derivative of 4-chloro-3,5-dimethylaniline.

System ParameterOptimized Setting
GC Column 5%-Phenyl-methylpolysiloxane (e.g., DB-5MS or HP-5MS), 30 m × 0.25 mm I.D. × 0.25 µm film thickness
Carrier Gas Helium (Ultra-High Purity 99.999%), Constant Flow at 1.0 mL/min
Injection Mode Splitless, 1.0 µL injection volume
Injector Temperature 250 °C
Oven Temperature Program Initial: 70 °C (hold 1 min) Ramp 1: 15 °C/min to 280 °C Final Hold: 5 min at 280 °C
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Target SIM Ions (m/z) 351 (Quantifier, [M]⁺), 182 (Qualifier, [M - C₃F₇]⁺), 154 (Qualifier)

Quantitative Data & Method Performance

When executing the protocol strictly as defined above, the analytical method yields highly reproducible and sensitive quantification metrics, summarized in the table below. The robust linearity and low relative standard deviation (RSD) validate the efficiency of the HFBA derivatization.

Performance MetricExpected ValueNotes
Limit of Detection (LOD) 1.5 ng/LBased on S/N ≥ 3 in matrix
Limit of Quantification (LOQ) 5.0 ng/LBased on S/N ≥ 10 in matrix
Linear Dynamic Range 5.0 – 1000 ng/LCalibration curve constructed using IS ratio
Linearity Coefficient (R²) > 0.998Across a 6-point calibration curve
Intra-day Precision (RSD) < 4.5%Evaluated at 50 ng/L (n=6)
Inter-day Precision (RSD) < 6.2%Evaluated over 3 consecutive days (n=18)
Derivatization Efficiency > 98%Verified via absence of underivatized m/z 155

References

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 2005. URL:[Link]

  • Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Analytical Chemistry Insights, 2017. URL:[Link]

  • Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Therapeutic Drug Monitoring, 1999. URL:[Link]

  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography. United States Environmental Protection Agency (EPA), 1996. URL:[Link]

Application

Advanced Cross-Coupling Strategies for 4-Chloro-3,5-dimethylaniline: Overcoming Steric and Electronic Deactivation

Executive Summary The functionalization of 4-chloro-3,5-dimethylaniline presents a formidable dual challenge in transition-metal catalysis. The molecule possesses two competing reactive sites: an unprotected, nucleophili...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of 4-chloro-3,5-dimethylaniline presents a formidable dual challenge in transition-metal catalysis. The molecule possesses two competing reactive sites: an unprotected, nucleophilic primary amine and a highly sterically hindered, electron-rich aryl chloride.

For drug development professionals and synthetic chemists, this substrate demands rigorous chemoselective control. This Application Note details two divergent, field-proven protocols:

  • Pathway A (Amine as Nucleophile): Chemoselective N-arylation that leaves the endogenous C–Cl bond intact.

  • Pathway B (Chloride as Electrophile): Direct C–C cross-coupling of the sterically shielded aryl chloride, suppressing the competing nucleophilicity of the primary amine.

Mechanistic Insights & Causality (E-E-A-T)

The Steric and Electronic Bottleneck

Activating the C–Cl bond in 4-chloro-3,5-dimethylaniline is notoriously difficult due to two compounding factors:

  • Steric Shielding: The two ortho-methyl groups (positions 3 and 5) create a severe steric barricade, physically blocking the approach of the Pd(0) catalyst and raising the activation energy required for oxidative addition[1].

  • Electronic Deactivation: The primary amine at the para position donates electron density into the aromatic ring via resonance. This electron enrichment reduces the electrophilicity of the C–Cl bond, further impeding the oxidative addition of the electron-rich Pd(0) center.

Divergent Catalyst Design

To achieve Pathway A (chemoselective N-arylation), the catalyst must rapidly undergo oxidative addition with an exogenous aryl bromide/iodide while remaining inert to the hindered endogenous C–Cl bond. The use of [2] is optimal here; its methoxy substituent proximal to the phosphine ensures the formation of a highly active monoligated Pd(0) species that selectively monoarylates primary amines without inserting into hindered aryl chlorides under mild conditions.

To achieve Pathway B (C–Cl activation), the steric bottleneck must be forcefully overcome. This requires highly electron-rich, sterically demanding ligands that can stabilize the transient Pd(0) species and force the oxidative addition.[3] or bulky N-heterocyclic carbenes (NHCs)[4] are required. Furthermore, a mild base (e.g., K3​PO4​ ) is utilized to suppress the competitive deprotonation and subsequent coordination of the free primary amine, which would otherwise poison the catalyst.

G Substrate 4-Chloro-3,5-dimethylaniline (Dual Reactive Sites) PathA Pathway A: N-Arylation (Amine Nucleophile) Substrate->PathA Pd/BrettPhos Aryl Bromide PathB Pathway B: C-Cl Activation (Chloride Electrophile) Substrate->PathB Pd/Carbazolyl P,N Nucleophile ProdA N-Aryl-4-chloro- 3,5-dimethylaniline (C-Cl Intact) PathA->ProdA ProdB 4-Substituted- 3,5-dimethylaniline (Amine Intact) PathB->ProdB

Diagram 1: Divergent chemoselective pathways for 4-chloro-3,5-dimethylaniline functionalization.

Quantitative Data & Condition Summary

The following table summarizes the critical parameters required to enforce chemoselectivity in either direction.

ParameterPathway A: N-Arylation (Amine Nucleophile)Pathway B: C–Cl Activation (Chloride Electrophile)
Catalyst Precursor Pd2​(dba)3​ (1–2 mol%) Pd(OAc)2​ (2–5 mol%)
Ligand BrettPhos (2–4 mol%)Carbazolyl P,N-ligand (L4) or XPhos (4–10 mol%)
Base NaOtBu (Strong, promotes amine coupling) K3​PO4​ (Mild, prevents amine poisoning)
Solvent Toluene or 1,4-DioxaneToluene/Hexane (1:1) or 2-Propanol
Temperature 80 °C100–110 °C
Chemoselectivity Focus Rapid oxidative addition to exogenous aryl bromide; prevents C–Cl insertion.Bulky ligand forces insertion into hindered C–Cl; mild base protects amine.

Experimental Protocols

Protocol A: Chemoselective Buchwald-Hartwig N-Arylation

Objective: Couple the primary amine with an exogenous aryl bromide while preserving the 4-chloro-3,5-dimethyl moiety.

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: Oven-dry a 10 mL Schlenk tube equipped with a magnetic stir bar. Cool under a continuous stream of dry Argon.

  • Reagent Charging: Add 4-chloro-3,5-dimethylaniline (1.0 mmol, 1.0 equiv), the target aryl bromide (1.05 mmol, 1.05 equiv), Pd2​(dba)3​ (0.01 mmol, 1 mol%), BrettPhos (0.024 mmol, 2.4 mol%), and NaOtBu (1.2 mmol, 1.2 equiv).

    • Causality Note: NaOtBu is selected because it rapidly deprotonates the amine upon coordination to the Pd(II) intermediate, driving reductive elimination before any off-cycle C–Cl activation can occur.

  • Solvent Addition: Evacuate and backfill the tube with Argon three times. Add anhydrous, degassed Toluene (4.0 mL) via syringe.

  • Reaction Execution: Seal the tube and heat the mixture in a pre-heated oil bath at 80 °C for 4–6 hours. The reaction mixture will typically transition from a dark purple/red to a deep brown/orange, indicating the formation of the active catalytic species and subsequent turnover.

  • Validation & Workup: Monitor via TLC (Hexanes/EtOAc). Upon complete consumption of the aniline, cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite. Concentrate the filtrate under reduced pressure and purify via flash column chromatography to yield the N-aryl-4-chloro-3,5-dimethylaniline derivative.

Protocol B: Suzuki-Miyaura Cross-Coupling of the Hindered Aryl Chloride

Objective: Form a C–C bond at the sterically hindered 4-position while preventing the free amine from poisoning the catalyst.

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: Oven-dry a 10 mL Schlenk tube with a magnetic stir bar. Cool under Argon.

  • Reagent Charging: Add 4-chloro-3,5-dimethylaniline (1.0 mmol, 1.0 equiv), the target arylboronic acid (1.5 mmol, 1.5 equiv), Pd(OAc)2​ (0.05 mmol, 5 mol%), Carbazolyl-derived P,N-ligand or XPhos (0.10 mmol, 10 mol%), and anhydrous K3​PO4​ (2.0 mmol, 2.0 equiv).

    • Causality Note: A mild base ( K3​PO4​ ) is strictly required here. Strong bases like NaOtBu would deprotonate the unprotected aniline, leading to competitive binding to the Pd center and halting the catalytic cycle.

  • Solvent Addition: Evacuate and backfill with Argon three times. Add a degassed solvent mixture of Toluene/Hexane (1:1 v/v, 4.0 mL) or technical grade 2-Propanol (if using NHC precatalysts)[4].

  • Reaction Execution: Seal the tube and heat vigorously at 110 °C for 16–24 hours. The high temperature is thermodynamically necessary to overcome the rotational barrier and steric clash during the oxidative addition step.

  • Validation & Workup: Monitor via LC-MS. Once the starting aryl chloride is consumed, cool to room temperature. Quench with water (5 mL) and extract with EtOAc ( 3×10 mL). Dry the combined organic layers over Na2​SO4​ , concentrate, and purify via silica gel chromatography.

G Pd0 Pd(0)L Active Catalyst (Monoligated) OxAdd Oxidative Addition (Steric Bottleneck) Pd0->OxAdd 4-Chloro-3,5-dimethylaniline PdII Pd(II) Aryl Complex (Hindered) OxAdd->PdII Overcoming 3,5-dimethyl steric clash TransMet Transmetalation / Amine Binding PdII->TransMet Boronic Acid RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Release

Diagram 2: Catalytic cycle highlighting the oxidative addition steric bottleneck in Pathway B.

References

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552-13554. URL:[Link]

  • Navarro, O., Kelly, R. A., & Nolan, S. P. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society, 125(52), 16194-16195. URL:[Link]

Sources

Method

procedure for chlorination of 3,5-dimethylaniline to 4-Chloro-3,5-dimethylaniline

Application Note: Regioselective Chlorination of 3,5-Dimethylaniline to 4-Chloro-3,5-dimethylaniline Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Pharmaceutical Releva...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Chlorination of 3,5-Dimethylaniline to 4-Chloro-3,5-dimethylaniline

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Pharmaceutical Relevance

4-Chloro-3,5-dimethylaniline is a highly valued building block in medicinal chemistry. It serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including pyrazolopyridine derivatives acting as GLP-1 receptor agonists[1] and 2,4-pyrimidinediamine compounds utilized in the treatment of autoimmune diseases[2]. Achieving high regioselectivity during its synthesis is paramount to downstream API purity. This application note details a field-proven, self-validating protocol for the direct para-chlorination of 3,5-dimethylaniline.

Mechanistic Insights & Regioselectivity

The transformation of 3,5-dimethylaniline to its 4-chloro derivative is governed by competing electrophilic aromatic substitution (EAS) dynamics.

  • Synergistic Directing Effects: The primary amine (-NH 2​ ) is a strong activating group that directs electrophiles to the ortho (C2/C6) and para (C4) positions. The two methyl groups at C3 and C5 further activate the ring, sharing ortho/para directing influence.

  • Regiocontrol: Position C4 is para to the -NH 2​ group and ortho to both -CH 3​ groups. While sterically flanked by the methyl groups, the dominant resonance stabilization provided by the para-amino group lowers the activation energy for C4 attack, making it the thermodynamically and kinetically favored site.

  • Reagent Selection: Using N-Chlorosuccinimide (NCS) instead of harsh reagents like Cl 2​ gas or Sulfuryl Chloride (SO 2​ Cl 2​ ) ensures a controlled release of the chloronium ion (Cl + ). This mitigates the risk of over-chlorination (e.g., forming 2,4-dichloro species) and prevents oxidative degradation of the sensitive amine functionality.

Regioselectivity SM 3,5-Dimethylaniline (Activated Aromatic Ring) O_Attack Ortho-Attack (C2/C6) Competes via -NH2 directing SM->O_Attack Steric/Electronic Competition P_Attack Para-Attack (C4) Favored by dominant -NH2 para-effect SM->P_Attack Optimal Electronic Stabilization Prod_O 2-Chloro-3,5-dimethylaniline (Minor Byproduct, <10%) O_Attack->Prod_O Prod_P 4-Chloro-3,5-dimethylaniline (Major Product, >85%) P_Attack->Prod_P

Regioselectivity logic demonstrating the preference for para-chlorination at C4.

Synthetic Strategies & Quantitative Data

While direct chlorination is the most atom-economical route, alternative pathways exist depending on starting material availability. For instance, the reduction of 4-chloro-3,5-dimethylnitrobenzene using iron powder and ammonium chloride offers an alternative entry point when the pre-chlorinated nitroarene is available[2].

Table 1: Comparison of Synthetic Routes to 4-Chloro-3,5-dimethylaniline

Synthetic RouteReagentsTemperatureRegioselectivityYieldNotes
Direct Chlorination (Preferred) 3,5-Dimethylaniline, NCS, DMF0 °C to RTHigh (Para-selective)80–85%Mild conditions, minimal over-chlorination.
Direct Chlorination 3,5-Dimethylaniline, SO 2​ Cl 2​ , CHCl 3​ RT to RefluxModerate60–70%Prone to di-chlorination byproducts.
Nitro Reduction 4-Chloro-3,5-dimethylnitrobenzene, Fe, NH 4​ Cl60 °CN/A (Pre-installed)>90%Excellent purity, requires specific starting material[2].

Optimized Experimental Protocol (Direct NCS Chlorination)

This protocol is designed as a self-validating system. By strictly limiting the electrophile to 1.05 equivalents, the reaction utilizes stoichiometry as a hard-stop against over-chlorination. The subsequent recrystallization exploits the distinct crystal packing of the highly symmetrical para-product to purge any trace ortho-isomers.

SynthesisWorkflow A 3,5-Dimethylaniline (Starting Material) B NCS Addition (DMF, 0-5°C) A->B Electrophilic Chlorination C 4-Chloro-3,5-dimethylaniline (Crude) B->C 2-4 Hours RT D Aqueous Quench & Extraction C->D Workup E Recrystallization (Pure Target) D->E Yield: >80%

Workflow for the direct regioselective chlorination of 3,5-dimethylaniline using NCS.

Table 2: Quantitative Reagent Parameters for Direct NCS Chlorination

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
3,5-Dimethylaniline 121.181.001.21 gSubstrate
N-Chlorosuccinimide (NCS) 133.531.051.40 gElectrophilic Cl + Source
N,N-Dimethylformamide (DMF) 73.09Solvent15.0 mLPolar Aprotic Solvent
Ethyl Acetate 88.11Extraction3 x 20 mLOrganic Extraction Solvent
Step-by-Step Methodology:
  • Preparation: Charge a flame-dried round-bottom flask with 3,5-dimethylaniline (1.21 g, 10.0 mmol) and anhydrous N,N-Dimethylformamide (DMF) (15.0 mL).

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C.

    • Causality: The initial charge-transfer complex formation between the aniline and NCS is highly exothermic. Strict thermal control prevents runaway oxidation and suppresses competitive ortho-attack.

  • Electrophile Addition: Add N-Chlorosuccinimide (NCS) (1.40 g, 10.5 mmol) portion-wise over 30 minutes. Maintain the internal temperature below 10 °C.

  • Propagation: Remove the ice bath. Stir the reaction mixture at room temperature (20–25 °C) for 2 to 4 hours. Monitor via TLC (Hexanes:EtOAc) until the starting material is consumed.

  • Quench & Precipitation: Pour the reaction mixture into 50 mL of vigorously stirred ice-cold water.

    • Causality: Water crashes out the highly hydrophobic chlorinated aniline while keeping the succinimide byproduct and DMF solvent entirely in the aqueous phase.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield the crude product.

  • Purification (Self-Validation): Recrystallize the crude residue from aqueous ethanol. The symmetrical 4-chloro-3,5-dimethylaniline packs efficiently into the crystal lattice, selectively crystallizing out and leaving asymmetric impurities dissolved in the mother liquor[3].

Analytical Characterization & Self-Validation

To confirm the success of the regioselective chlorination, the isolated colorless crystals should be analyzed against established literature values[3]:

  • Melting Point: 57–58 °C. (A sharp melting point confirms the absence of di-chlorinated impurities which would significantly depress the MP)[3].

  • 1 H NMR (CDCl 3​ , 400 MHz): δ 6.35 (s, 2H, aromatic C2/C6 protons), 3.40 (br s, 2H, -NH 2​ ), 2.25 (s, 6H, Ar-CH 3​ )[3].

    • Causality: The presence of a single aromatic singlet integrating to 2 protons definitively proves structural symmetry, confirming that the substitution occurred exclusively at the C4 position.

  • Mass Spectrometry: m/z 155 (M + ), confirming the mono-chlorinated mass[3].

References

  • EP4349840A2 - Pyrazolopyridine derivative having glp-1 receptor agonist effect - Google Patents.1

  • ES2445208T3 - 2,4-Pyrimidinediamine compounds for use in methods to treat or prevent autoimmune diseases - Google Patents. 2

  • The Journal of Organic Chemistry 1974 Volume 39 No. 24. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technisches Support-Center: Ertragsverbesserung bei der Synthese von 4-Chlor-3,5-dimethylanilin

Answering in German as per the user's request. Herausgegeben von: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Answering in German as per the user's request.

Herausgegeben von: Dr. Gemini, Senior Application Scientist

Willkommen im technischen Support-Center. Dieses Handbuch richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die die Synthese von 4-Chlor-3,5-dimethylanilin durchführen. Unser Ziel ist es, Ihnen praxiserprobte Einblicke und detaillierte Fehlerbehebungsprotokolle zur Verfügung zu stellen, um häufige Herausforderungen zu meistern und Ihre Versuchsausbeuten systematisch zu verbessern.

Übersicht der Syntheseroute

Die gebräuchlichste und zuverlässigste Methode zur Synthese von 4-Chlor-3,5-dimethylanilin aus 3,5-Dimethylanilin ist die Sandmeyer-Reaktion .[1][2] Diese zweistufige Umwandlung ist der direkten Chlorierung oft überlegen, da sie eine höhere Regioselektivität bietet und die Bildung von unerwünschten Isomeren und mehrfach chlorierten Nebenprodukten minimiert.

Die Reaktion gliedert sich in zwei entscheidende Phasen:

  • Diazotierung: Die Umwandlung der primären Aminogruppe von 3,5-Dimethylanilin in ein Diazoniumsalz mittels salpetriger Säure (in situ aus Natriumnitrit und einer starken Säure wie Salzsäure hergestellt).

  • Chlor-Dediazonierung: Der katalytische Ersatz der Diazoniumgruppe durch ein Chloratom unter Verwendung von Kupfer(I)-chlorid (CuCl).[3]

Der Erfolg der gesamten Synthese hängt von der präzisen Kontrolle der Bedingungen in beiden Stufen ab.

Sandmeyer_Workflow Start 3,5-Dimethylanilin Diazotization Diazotierung (NaNO₂, HCl, 0-5 °C) Start->Diazotization Diazonium 3,5-Dimethylbenzoldiazoniumchlorid (Instabiles Zwischenprodukt) Diazotization->Diazonium Bildung des Diazoniumsalzes Sandmeyer Sandmeyer-Reaktion (CuCl, Wärme) Diazonium->Sandmeyer Zugabe zur CuCl-Lösung Product 4-Chlor-3,5-dimethylanilin Sandmeyer->Product N₂-Abspaltung

Abbildung 1: Allgemeiner Arbeitsablauf der Sandmeyer-Reaktion zur Synthese von 4-Chlor-3,5-dimethylanilin.

Leitfaden zur Fehlerbehebung (F&A-Format)

Dieser Abschnitt befasst sich mit spezifischen Problemen, die während des Experiments auftreten können, und bietet gezielte Lösungen.

Kategorie A: Probleme während der Diazotierung

F1: Meine Reaktion scheint unvollständig zu sein, und ich habe noch erhebliches Ausgangsmaterial übrig. Woran könnte das liegen?

A1: Eine unvollständige Umsetzung des Ausgangsmaterials ist oft auf mehrere Faktoren zurückzuführen:

  • Unzureichende salpetrige Säure: Stellen Sie sicher, dass Sie mindestens ein stöchiometrisches Äquivalent Natriumnitrit verwenden. Ein leichter Überschuss (5-10 mol%) kann die Reaktion oft zur Vollständigkeit treiben. Die Vollständigkeit der Diazotierung lässt sich einfach mit Stärke-Iodid-Papier überprüfen. Eine sofortige Blaufärbung des Papiers zeigt einen Überschuss an salpetriger Säure an, was bedeutet, dass das gesamte primäre Amin verbraucht wurde.[4]

  • Reaktionstemperatur: Die Diazotierung muss bei niedrigen Temperaturen, typischerweise zwischen 0-5 °C, durchgeführt werden, um die Zersetzung des instabilen Diazoniumsalzes zu verhindern.[4] Eine unzureichende Kühlung kann zu einem erheblichen Verlust des Zwischenprodukts führen.

  • Reinheit der Reagenzien: Die Reinheit des Ausgangsmaterials ist entscheidend. Anilinderivate können bei längerer Lagerung oxidieren und sich verfärben. Verwenden Sie frisch gereinigtes 3,5-Dimethylanilin, falls es schon länger gelagert wurde.

F2: Meine Reaktionsmischung hat sich während der Diazotierung dunkelbraun oder teerartig verfärbt. Was ist die wahrscheinliche Ursache?

A2: Die Bildung von dunklen, polymeren Materialien deutet oft auf die Zersetzung des Diazoniumsalzes und nachfolgende radikalische Nebenreaktionen hin. Dies wird typischerweise durch erhöhte Temperaturen, Verunreinigungen oder einen falschen pH-Wert der Reaktion ausgelöst.[4] Die wahrscheinlichste Ursache ist eine unzureichende Kühlung. Wenn die Temperatur über 10 °C steigt, zerfällt das Diazoniumsalz schnell, was zu Phenol-Nebenprodukten und teerartigen Substanzen führt.

Kategorie B: Probleme während der Sandmeyer-Reaktion

F3: Die Stickstoffentwicklung ist sehr langsam oder stagniert. Was sind die wahrscheinlichen Ursachen?

A3: Eine langsame Gasentwicklung deutet auf eine ineffiziente Zersetzung des Diazoniumsalzes hin.

  • Katalysatoraktivität: Kupfer(I)-chlorid ist anfällig für Oxidation zu inaktivem Kupfer(II). Stellen Sie sicher, dass Ihr CuCl frisch ist oder ordnungsgemäß gelagert wurde. Eine Lösung von CuCl in konzentrierter HCl sollte nahezu farblos oder leicht gefärbt sein; eine deutliche grüne oder blaue Färbung deutet auf eine signifikante Oxidation hin.

  • Temperatur: Während die Diazotierung Kälte erfordert, benötigt der Sandmeyer-Schritt oft eine leicht erhöhte Temperatur, um die Zersetzung des Diazonium-Kupfer-Komplexes und die Freisetzung von Stickstoffgas zu initiieren. Eine schrittweise Erwärmung der Reaktionsmischung auf Raumtemperatur oder leicht darüber (z. B. 40-50 °C) nach der Zugabe des Diazoniumsalzes ist in der Regel erforderlich.

F4: Meine Ausbeute ist gering und ich habe eine signifikante Menge 3,5-Dimethylphenol als Nebenprodukt isoliert. Wie kann ich das verhindern?

A4: Die Bildung von Phenol ist eine klassische Konkurrenzreaktion, bei der das Diazoniumsalz mit Wasser reagiert, anstatt mit dem Chloridion. Dies wird begünstigt durch:

  • Verzögerte Zugabe: Das Diazoniumsalz sollte unmittelbar nach seiner Herstellung zur CuCl-Lösung gegeben werden. Jede Verzögerung erhöht die Wahrscheinlichkeit einer Hydrolyse.

  • Zu hohe Temperatur während der Zugabe: Die CuCl-Lösung sollte während der langsamen Zugabe der Diazoniumsalzlösung kalt gehalten werden. Erst nach Abschluss der Zugabe sollte die Mischung erwärmt werden, um die Stickstoffentwicklung zu steuern.

  • Verdünnung: Eine zu verdünnte Reaktionsmischung kann die Hydrolyse begünstigen. Arbeiten Sie mit angemessen konzentrierten Lösungen.

F5: Ich sehe Biphenyl-Verbindungen in meinem Rohprodukt. Warum passiert das?

A5: Die Bildung von Biphenyl-Nebenprodukten ist ein Hinweis auf den radikalischen Charakter der Sandmeyer-Reaktion.[1][2] Das intermediär gebildete Arylradikal kann mit einem anderen Aren-Molekül (Ausgangsmaterial oder Produkt) reagieren und so Biphenyle bilden. Dies kann minimiert werden, indem eine ausreichende Konzentration des Kupfer(I)-Katalysators und des Chloridions vorhanden ist, um das Radikal effizient abzufangen.

Troubleshooting_Tree Start Problem: Geringe Ausbeute Check_Diazotization Diazotierung vollständig? (Stärke-Iodid-Test) Start->Check_Diazotization Analyse der Stufe 1 Check_Side_Products Hauptnebenprodukt identifiziert? Check_Diazotization->Check_Side_Products Ja Sol_Incomplete_Diazo Lösung: - Nitrit-Überschuss (5-10%) - Temperatur < 5 °C halten Check_Diazotization->Sol_Incomplete_Diazo Nein Check_N2_Evolution N₂-Entwicklung normal? Check_Side_Products->Check_N2_Evolution Keine dominanten Nebenprodukte Sol_Phenol Problem: Phenol-Bildung Lösung: - Diazoniumsalz sofort verwenden - Temperatur bei Zugabe niedrig halten Check_Side_Products->Sol_Phenol 3,5-Dimethylphenol Sol_Biaryl Problem: Biphenyl-Bildung Lösung: - Ausreichende CuCl-Konzentration sicherstellen Check_Side_Products->Sol_Biaryl Biphenyle/Teer Sol_Catalyst Problem: Langsame N₂-Entwicklung Lösung: - Frischen CuCl-Katalysator verwenden - Nach Zugabe langsam erwärmen Check_N2_Evolution->Sol_Catalyst Nein/Langsam

Abbildung 2: Entscheidungsbaum zur Fehlerbehebung bei geringen Ausbeuten in der Synthese von 4-Chlor-3,5-dimethylanilin.

Optimierte experimentelle Protokolle

Die folgenden Protokolle beschreiben eine optimierte Methode zur Durchführung der Synthese.

Protokoll 1: Diazotierung von 3,5-Dimethylanilin
  • In einem Becherglas 12,1 g (0,1 mol) 3,5-Dimethylanilin in 30 ml Wasser und 25 ml konzentrierter Salzsäure (37 %) lösen. Bei Bedarf leicht erwärmen, um die vollständige Auflösung des Hydrochloridsalzes zu gewährleisten.

  • Die Lösung in einem Eis-Salz-Bad auf 0-5 °C abkühlen.

  • In einem separaten Kolben eine Lösung aus 7,2 g (0,105 mol) Natriumnitrit in 15 ml Wasser vorbereiten und ebenfalls auf 0-5 °C kühlen.

  • Die Natriumnitritlösung langsam und tropfenweise zur gekühlten Anilinhydrochloridlösung geben. Die Temperatur muss unbedingt unter 5 °C gehalten werden.

  • Nach Abschluss der Zugabe die Mischung weitere 15 Minuten bei 0-5 °C rühren.

  • Die Vollständigkeit der Reaktion mit Stärke-Iodid-Papier überprüfen. Eine sofortige Blaufärbung zeigt an, dass die Diazotierung abgeschlossen ist.[4] Die resultierende Diazoniumsalzlösung sofort für den nächsten Schritt verwenden.

Protokoll 2: Sandmeyer-Reaktion zu 4-Chlor-3,5-dimethylanilin
  • In einem separaten, größeren Reaktionsgefäß 12,0 g (0,12 mol) Kupfer(I)-chlorid in 20 ml konzentrierter Salzsäure lösen. Die Lösung auf 0-5 °C abkühlen.

  • Die kalte Diazoniumsalzlösung aus Protokoll 1 langsam und unter kräftigem Rühren zur gekühlten CuCl-Lösung geben. Die Zugaberate so steuern, dass die Stickstoffentwicklung kontrollierbar bleibt.

  • Nach Abschluss der Zugabe das Eisbad entfernen und die Reaktionsmischung langsam auf Raumtemperatur erwärmen lassen.

  • Die Mischung anschließend für 30-60 Minuten auf 50-60 °C erwärmen, bis die Gasentwicklung vollständig aufhört.

  • Die Reaktionsmischung auf Raumtemperatur abkühlen lassen und anschließend einer Wasserdampfdestillation unterziehen oder mit einem geeigneten organischen Lösungsmittel (z. B. Diethylether oder Dichlormethan) extrahieren.

  • Die organische Phase mit verdünnter NaOH-Lösung waschen, um Phenol-Nebenprodukte zu entfernen, und anschließend mit Wasser waschen.

  • Die organische Phase über einem geeigneten Trockenmittel (z. B. Na₂SO₄ oder MgSO₄) trocknen, das Lösungsmittel abdestillieren und das Rohprodukt durch Vakuumdestillation oder Säulenchromatographie reinigen.

Zusammenfassung der Daten und häufig gestellte Fragen (FAQs)

Tabelle 1: Einfluss der Reaktionsparameter auf die Ausbeute
ParameterOptimaler BereichAuswirkung bei Abweichung
Diazotierungstemperatur 0–5 °C> 10 °C: Zersetzung des Diazoniumsalzes, Bildung von Phenol und Teer, geringe Ausbeute.[4]
Molares Verhältnis NaNO₂:Anilin 1,05 : 1< 1:1: Unvollständige Diazotierung, verbleibendes Ausgangsmaterial.
Sandmeyer-Temperatur Raumtemperatur bis 60 °CZu niedrig: Langsame oder unvollständige Reaktion. Zu hoch: Erhöhte Bildung von Nebenprodukten.
Katalysator Frisches Kupfer(I)-chloridOxidiertes Cu(II) ist ineffektiv und führt zu geringen Ausbeuten.[1]
Häufig gestellte Fragen (FAQs)

FAQ 1: Warum ist Kupfer(I) für die Sandmeyer-Reaktion entscheidend und nicht Kupfer(II)? Die klassische Sandmeyer-Reaktion verläuft über einen Ein-Elektronen-Transfer (SET)-Mechanismus, bei dem Cu(I) ein Elektron auf das Diazoniumsalz überträgt, um ein Arylradikal und Cu(II) zu erzeugen. Das Cu(II)-Salz überträgt dann sein Halogenid auf das Arylradikal, um das Endprodukt zu bilden und Cu(I) zu regenerieren.[2] Kupfer(II)-Salze allein können diesen Zyklus nicht effizient initiieren.

FAQ 2: Gibt es moderne oder sicherere Alternativen zur klassischen Sandmeyer-Reaktion? Ja, es wurden Variationen entwickelt, um die Sicherheit und Effizienz zu verbessern. Dazu gehören:

  • Kontinuierliche Durchflussprozesse: Mikroreaktorsysteme ermöglichen eine bessere Temperaturkontrolle und den sicheren Umgang mit instabilen Diazonium-Zwischenprodukten, was oft zu höheren Ausbeuten führt.[5][6]

  • Elektrochemische Methoden: Neuere Forschungen zeigen, dass die Sandmeyer-Reaktion elektrochemisch gesteuert werden kann, wodurch der Bedarf an stöchiometrischen Kupferreagenzien reduziert wird.[7]

  • Kupferfreie Methoden: Für einige Transformationen gibt es metallfreie Alternativen, obwohl die Chlorierung typischerweise am besten mit Kupferkatalyse funktioniert.[3]

FAQ 3: Wie kann ich restliches Kupfer aus meinem Endprodukt entfernen? Kupferverunreinigungen können oft durch Waschen der organischen Lösung des Produkts mit einer wässrigen Ammoniaklösung oder einer Ammoniumchloridlösung entfernt werden. Ammoniak bildet einen wasserlöslichen Komplex mit Kupferionen, der sie effektiv aus der organischen Phase extrahiert.

Referenzen

  • ResearchGate. A Facile Optimization of Diazotization and Phase Transfer Catalyzed Azo-Coupling Reactions in Microreactors. Verfügbar unter: [Link]

  • Geekyhacker. Sandmeyer reaction. Verfügbar unter: [Link]

  • Wikipedia. Sandmeyer reaction. Verfügbar unter: [Link]

  • ACS Publications. Efficient Transposition of the Sandmeyer Reaction from Batch to Continuous Process. Verfügbar unter: [Link]

  • SlideShare. Current applicability of Sandmeyer reaction presentation. Verfügbar unter: [Link]

  • ACS Publications. The Chlorination of N,N-Dimethylaniline. Verfügbar unter: [Link]

  • National Center for Biotechnology Information. A general electrochemical strategy for the Sandmeyer reaction. Verfügbar unter: [Link]

  • PrepChem.com. Synthesis of 2,6-dimethylphenol. Verfügbar unter: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Verfügbar unter: [Link]

  • National Science Foundation. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Verfügbar unter: [Link]

  • National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. Verfügbar unter: [Link]

  • ResearchGate. Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. Verfügbar unter: [Link]

  • Google Patents. CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol. Verfügbar unter:

  • OrganicChemGuide. 21.03 Sandmeyer Reaction. Verfügbar unter: [Link]

Sources

Optimization

Technical Support Center: Purification of 4-Chloro-3,5-dimethylaniline

Welcome to the Advanced Chromatography and Purification Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the isolation o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography and Purification Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the isolation of specific halogenated aniline derivatives.

The purification of 4-Chloro-3,5-dimethylaniline (also known as 4-chloro-3,5-xylidine) from its unreacted positional isomers (such as 2-chloro-3,5-dimethylaniline) is a notoriously difficult analytical challenge. Because these isomers share identical molecular weights and nearly identical polarities, standard normal-phase silica chromatography often results in frustrating co-elution.

This guide is designed to move beyond basic troubleshooting. Here, we will dissect the causality behind these separation challenges and provide self-validating, scalable protocols grounded in established thermodynamic and chromatographic principles.

Diagnostic Purification Workflow

Before selecting a purification method, you must evaluate your sample scale and the specific isomer profile. The decision tree below outlines the optimal path from crude synthesis to isolated active pharmaceutical intermediate (API).

IsomerSeparation A Crude 4-Chloro-3,5-dimethylaniline B Analytical RP-HPLC (Isomer Profiling) A->B C Scale of Purification? B->C D Preparative RP-HPLC (High Resolution) C->D < 5g Scale E Salt Formation (HCl or Picrate) C->E > 5g Scale H Pure Target Isomer D->H F Fractional Crystallization E->F G Free-Base Extraction F->G G->H

Caption: Workflow for selecting the optimal isomer separation strategy based on scale.

Troubleshooting & FAQs

Q: Why do unreacted positional isomers (like 2-chloro-3,5-dimethylaniline) co-elute with my target compound on standard silica gel? A: Standard normal-phase silica relies primarily on hydrogen bonding and dipole-dipole interactions. Positional isomers of chloro-xylidines possess nearly identical dipole moments. The steric hindrance of the methyl groups alters the hydrogen-bonding capacity of the amine only marginally. To resolve this, you must exploit subtle hydrophobic and steric differences using reversed-phase HPLC (e.g., C18) or specialized amine-bonded stationary phases, which have been proven to rank higher in separation efficiency for polar chloroaniline isomers, as demonstrated in studies on the 1 [1].

Q: I need to purify 50 grams of material. Preparative HPLC is too solvent-intensive. What is the mechanistic alternative? A: Exploit the slight differences in the pKa​ of the amine group. In the 2-chloro isomer, the highly electronegative chlorine atom is ortho to the amine. This proximity exerts a strong inductive electron-withdrawing effect (-I) and significant steric hindrance, which lowers the basicity of the amine. In the 4-chloro target, the chlorine is para to the amine, resulting in a comparatively higher basicity. By adding a stoichiometric amount of acid (like HCl or picric acid), the more basic 4-chloro isomer preferentially protonates, forming a highly polar salt with a distinct lattice energy. You can then isolate it via fractional crystallization, a standard 2[2].

Q: What is the optimal mobile phase for RP-HPLC analysis of these isomers? A: A gradient of methanol/water with a phosphate buffer (pH ~7.0) or an ion-pairing reagent (such as sodium hexanesulfonate at pH 3.0) is highly effective. Methanol provides better selectivity for aromatic isomers than acetonitrile due to protic interactions with the π -system. The ion-pairing reagent interacts with the protonated amine, and steric differences around the amine group in different isomers lead to distinct retention times. This approach is validated by established protocols for the 3 [3].

Comparative Data: Isomer Resolution Strategies

To assist in method selection, the following table summarizes the quantitative and mechanistic differences between various separation techniques for chloroaniline isomers.

Separation MethodStationary Phase / MatrixMobile Phase / SolventPrimary Resolution MechanismOptimal Scale
RP-HPLC C18 or Phenyl-HexylMeOH/Water + Phosphate BufferHydrophobic & steric partitioning< 5g (Prep)
Normal Phase LC Amine-bonded SilicaHexane / IsopropanolHydrogen bonding & dipoleAnalytical
Cyclodextrin LC Cyclobond I RSPMeOH/Water GradientHost-guest steric inclusionAnalytical
Fractional Crystallization Hydrochloride or Picrate SaltEthanol or MethanolDifferential lattice energy & pKa​ > 10g (Bulk)

Data synthesized from 4 [4] and internal chromatographic standards.

Validated Experimental Protocols

A core tenet of robust scientific methodology is that every protocol must be a self-validating system . Do not blindly pool fractions or crystals; always verify the thermodynamic separation by analyzing both the product and the waste stream (mother liquor).

Protocol A: Fractional Recrystallization via Salt Formation (Bulk Scale)

Mechanism: Exploits pKa​ differentials to selectively precipitate the 4-chloro isomer.

  • Dissolution: Dissolve the crude 4-chloro-3,5-dimethylaniline mixture in a minimal volume of hot ethanol (approx. 70°C).

  • Selective Protonation: Slowly add 1.05 equivalents of concentrated HCl dropwise under vigorous stirring. Causality: The slightly more basic 4-chloro isomer will preferentially protonate, drastically altering its solubility profile compared to the unreacted 2-chloro isomer.

  • Controlled Nucleation: Allow the solution to cool ambiently to room temperature over 2 hours, then transfer to a 4°C refrigerator overnight. Causality: Slow cooling prevents the kinetic trapping of impurities within the crystal lattice, ensuring thermodynamic purity.

  • Isolation & Validation: Filter the resulting crystals via a Büchner funnel and wash with ice-cold ethanol. Self-Validation Step: Run an analytical HPLC of the mother liquor. If the separation was successful, the mother liquor will show severe depletion of the 4-chloro peak and enrichment of the 2-chloro peak.

  • Free-Base Recovery: Suspend the pure hydrochloride salt in distilled water. Add 1M NaOH dropwise until the pH exceeds 10. Extract the aqueous layer three times with dichloromethane (DCM). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under vacuum to yield the pure free-base target.

Protocol B: Preparative RP-HPLC (High-Purity / Small Scale)

Mechanism: Exploits subtle hydrophobic surface area differences using protic solvent interactions.

  • System Preparation: Equilibrate a Preparative C18 Column (e.g., 250 x 21.2 mm, 5 µm particle size) with a mobile phase of 60:40 Methanol:Water containing 0.02 M sodium phosphate buffer (pH 7.0).

  • Sample Loading: Dissolve the crude sample in the mobile phase. Filter through a 0.45 µm PTFE syringe filter to protect the column frit.

  • Elution: Run the system isocratically at a flow rate of 15-20 mL/min. Monitor the eluent using a UV-Vis detector set to 254 nm.

  • Fraction Collection & Validation: Collect fractions based on UV threshold triggers. Self-Validation Step: Before pooling, inject a 1 µL aliquot of the leading edge and tailing edge fractions into an analytical HPLC to ensure no overlapping isomer shoulders are present.

  • Recovery: Pool the verified fractions. Remove the methanol via rotary evaporation, neutralize the aqueous buffer if necessary, and extract the pure 4-chloro-3,5-dimethylaniline with an organic solvent (e.g., ethyl acetate).

References

  • Normal Phase Separation of Chloroanilines and Nitroanilines with Silica, Amine, and Cobalt(III)
  • 4-CHLORO-N,N-DIMETHYLANILINE Purification Methods Source: Guidechem URL
  • Source: Advanced Materials Technology / HPLC.
  • Reversed Phase Liquid Chromatographic Method for Separation and Determination of Positional Isomeric Mono‐ and Di‐substituted Anilines and Phenols Source: Taylor & Francis URL

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 4-Chloro-3,5-dimethylaniline Derivatives

Welcome to the technical support center for the synthesis of 4-Chloro-3,5-dimethylaniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Chloro-3,5-dimethylaniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to the critical parameter of reaction temperature. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 4-Chloro-3,5-dimethylaniline derivatives, with a focus on how reaction temperature can be the root cause and the solution.

Q1: My chlorination reaction is sluggish, with a significant amount of 3,5-dimethylaniline starting material remaining. What's the issue?

A1: An incomplete reaction is a common issue that can often be traced back to insufficient activation energy.

  • Causality: Chemical reactions require a minimum amount of energy, known as the activation energy, to proceed. If the reaction temperature is too low, the reacting molecules may not have sufficient kinetic energy to overcome this barrier, leading to a slow or stalled reaction. This is particularly relevant in electrophilic aromatic substitution, where breaking the aromaticity of the aniline ring is an energy-intensive step.[1][2]

  • Troubleshooting Steps:

    • Gradual Temperature Increase: Cautiously increase the reaction temperature in increments of 5-10 °C. It is crucial to monitor the reaction progress at each new temperature point using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3]

    • Solvent Choice: Ensure your solvent has a boiling point that can accommodate the required reaction temperature. If you are limited by the boiling point of your current solvent, consider switching to a higher-boiling point solvent that is compatible with your reaction chemistry.

    • Catalyst Activity: In some cases, the issue may not solely be temperature but also catalyst activity. For copper-catalyzed chlorinations, for instance, a certain temperature may be required to activate the catalyst itself.[4][5]

Q2: I'm seeing a mixture of isomers (e.g., 2-chloro-3,5-dimethylaniline) and di-chlorinated byproducts in my crude product. How can I improve the regioselectivity for the 4-chloro position?

A2: The formation of multiple products is a classic problem of regioselectivity in electrophilic aromatic substitution. Temperature plays a significant role in determining the kinetic versus thermodynamic product distribution.

  • Causality: The amino group (-NH₂) and the two methyl groups (-CH₃) on the aniline ring are all ortho-, para-directing activators.[1][2] This means they increase the electron density at the ortho (2 and 6) and para (4) positions, making them all susceptible to electrophilic attack.

    • Kinetic vs. Thermodynamic Control: Often, the ortho-substituted product is the kinetically favored product (it forms faster), especially at lower temperatures. The para-substituted product is frequently the thermodynamically more stable product due to reduced steric hindrance.[1] By adjusting the temperature, you can influence which pathway is favored.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: To favor the thermodynamically more stable 4-chloro isomer, try running the reaction at a lower temperature. This can be as low as 0-5 °C, especially during the addition of the chlorinating agent.[6][7] This gives the molecules more time to overcome the slightly higher activation energy barrier to the more stable para product.

    • Slow Reagent Addition: Adding the chlorinating agent slowly and at a controlled low temperature can help to minimize localized "hot spots" in the reaction mixture that might favor the formation of undesired isomers and over-chlorination.

    • Bulky Chlorinating Agents: While not a direct temperature control, using a bulkier chlorinating agent in conjunction with optimized temperature can sterically hinder attack at the more crowded ortho positions.

Q3: My reaction has produced a significant amount of dark, tarry material, and the yield of the desired product is very low. What went wrong?

A3: The formation of tarry products is a strong indication that the reaction temperature was too high, leading to decomposition or polymerization side reactions.

  • Causality: Anilines are susceptible to oxidation, and this process is accelerated at higher temperatures, often leading to the formation of colored impurities and polymeric materials.[6] Furthermore, highly exothermic reactions can experience a "thermal runaway" if not properly cooled, where the reaction rate and temperature increase uncontrollably, leading to product degradation.[6]

  • Troubleshooting Steps:

    • Implement Efficient Cooling: For exothermic reactions, it is essential to use an efficient cooling bath (e.g., an ice-salt bath or a cryocooler) to maintain the desired temperature.

    • Monitor Internal Temperature: Always monitor the internal temperature of the reaction mixture with a thermometer or thermocouple, not just the temperature of the cooling bath.

    • Controlled Reagent Addition: As mentioned previously, add reagents that can cause an exotherm (like the chlorinating agent) slowly and in a controlled manner to allow the cooling system to dissipate the heat generated.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature range for optimizing the synthesis of 4-Chloro-3,5-dimethylaniline?

A1: A good starting point for optimization depends on the specific chlorinating agent used. For many electrophilic chlorinations of anilines, it is advisable to start at a low temperature, such as 0 °C to room temperature , especially during the addition of the chlorinating agent to control the reaction's exothermicity and improve regioselectivity.[7] For reactions that require thermal activation, particularly those using copper salts, a higher temperature range of 60-120 °C may be necessary.[5][8]

Q2: How does temperature affect reaction time?

A2: Generally, for every 10 °C increase in temperature, the reaction rate approximately doubles. Therefore, higher temperatures will lead to shorter reaction times. However, this must be balanced against the risk of increased byproduct formation, reduced selectivity, and potential decomposition.[6] The optimal temperature will provide a reasonable reaction rate while maintaining high product purity and yield.

Q3: What are the primary safety concerns related to temperature control in this synthesis?

A3: The main safety concern is the potential for a thermal runaway reaction, especially if the chlorination is highly exothermic.[6] An uncontrolled increase in temperature can lead to a rapid increase in pressure within a sealed reaction vessel, creating a risk of explosion. It can also lead to the production of hazardous fumes. Always work in a well-ventilated fume hood and have an appropriate cooling system in place.

Q4: How can I effectively monitor the reaction's progress while optimizing temperature?

A4: The most common and effective method for monitoring the progress of this type of reaction is Thin Layer Chromatography (TLC) .[9][10] By taking small aliquots of the reaction mixture at regular intervals, you can visualize the consumption of the starting material (3,5-dimethylaniline) and the formation of the product. This allows you to determine when the reaction is complete and to observe the formation of any significant byproducts. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.[3][6]

Data Presentation

The following table provides an illustrative summary of how temperature can affect the synthesis of a hypothetical 4-Chloro-3,5-dimethylaniline derivative. The data is intended for educational purposes to demonstrate general trends.

Reaction Temperature (°C)Reaction Time (hours)Yield of 4-Chloro isomer (%)Purity by GC (%)Key Byproducts Observed
0126595Unreacted starting material
25 (Room Temp)685922-Chloro isomer, Di-chloro derivative
5027580Increased Di-chloro and 2-chloro isomers
8014060Significant tar/polymer formation

Experimental Protocols

Protocol 1: General Procedure for the Chlorination of 3,5-Dimethylaniline

This protocol provides a general starting point for the synthesis of 4-Chloro-3,5-dimethylaniline. Note: This procedure should be optimized for your specific laboratory conditions and scale.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 3,5-dimethylaniline (1.0 eq.) in a suitable solvent (e.g., dichloromethane or acetic acid).

  • Cooling: Cool the solution to 0 °C in an ice bath. It is critical to maintain this low temperature during the addition of the chlorinating agent.[6]

  • Reagent Addition: Slowly add a solution of the chlorinating agent (e.g., N-chlorosuccinimide or sulfuryl chloride, 1.05 eq.) dropwise to the cooled aniline solution over 30-60 minutes.

  • Temperature Monitoring: Continuously monitor the internal temperature of the reaction mixture. Ensure it does not rise significantly above the target temperature.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C or let it warm slowly to room temperature while monitoring its progress by TLC.

  • Quenching: Once the reaction is complete, quench it by pouring it into a cold, dilute solution of sodium bicarbonate or sodium thiosulfate to neutralize any remaining acid or chlorinating agent.

  • Work-up: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure 4-Chloro-3,5-dimethylaniline derivative.

Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
  • Plate Preparation: Obtain a silica gel TLC plate. Draw a light pencil line about 1 cm from the bottom (the baseline).

  • Spotting: Using a capillary tube, take a small sample from the reaction mixture and spot it on the baseline. Also, spot the starting material (3,5-dimethylaniline) and, if available, a reference standard of the product as separate spots.

  • Elution: Place the TLC plate in a developing chamber containing a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). The solvent level should be below the baseline.

  • Visualization: Once the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction is progressing.

Visualizations

Troubleshooting Workflow for Temperature Optimization

G start Start: Synthesis of 4-Chloro-3,5-dimethylaniline Derivative check_reaction Reaction Complete? start->check_reaction incomplete Issue: Incomplete Reaction check_reaction->incomplete No check_purity Product Pure? check_reaction->check_purity Yes increase_temp Action: Gradually Increase Temperature (5-10°C increments) incomplete->increase_temp monitor_tlc Monitor by TLC/GC increase_temp->monitor_tlc monitor_tlc->check_reaction byproducts Issue: Byproducts/ Low Regioselectivity check_purity->byproducts No (Isomers) tar Issue: Tar Formation/ Decomposition check_purity->tar No (Tar) end_product End: Pure Product check_purity->end_product Yes decrease_temp Action: Lower Temperature (e.g., to 0°C) byproducts->decrease_temp slow_addition Action: Slow Reagent Addition at Low Temp decrease_temp->slow_addition slow_addition->start check_cooling Action: Improve Cooling & Monitor Internal Temp tar->check_cooling check_cooling->start

Caption: A troubleshooting workflow for diagnosing and resolving temperature-related issues.

Relationship Between Temperature and Reaction Outcome

G Temp Reaction Temperature LowTemp Low Temp (e.g., 0°C) Temp->LowTemp OptimalTemp Optimal Temp Temp->OptimalTemp HighTemp High Temp (e.g., >80°C) Temp->HighTemp SlowRate Slow Rate/ Incomplete LowTemp->SlowRate HighSelectivity High Selectivity (Para-isomer) LowTemp->HighSelectivity GoodRate Good Rate OptimalTemp->GoodRate HighYield High Yield OptimalTemp->HighYield Byproducts Byproducts/ Low Selectivity HighTemp->Byproducts Decomposition Decomposition/ Tarring HighTemp->Decomposition

Caption: The impact of reaction temperature on yield, selectivity, and side reactions.

References

  • BenchChem. (2025). Managing reaction temperature for stable aniline derivative synthesis. BenchChem Technical Support.
  • BenchChem. (2025).
  • Polymerization of new aniline derivatives: synthesis, characterization and applic
  • BenchChem. (2025). Technical Support Center: Regioselectivity in Electrophilic Aromatic Substitution. BenchChem Technical Support.
  • Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. (2012). Beilstein Journals.
  • BenchChem. (2025). Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Iodo-3,5-dimethylaniline. BenchChem Technical Support.
  • Synthesis method of 4-chloro-3, 5-dimethylphenol. (n.d.).
  • Preparing method for 4-chlorine-3,5-xylenol. (n.d.).
  • Regioselectivity in Electrophilic Aromatic Substitution. (2023). Chemistry LibreTexts.

Sources

Optimization

Technical Support Center: Solving Solubility Challenges for 4-Chloro-3,5-dimethylaniline

Prepared by: Gemini, Senior Application Scientist This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for addressing the solubility challenges of 4-Chlo...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for addressing the solubility challenges of 4-Chloro-3,5-dimethylaniline in aqueous media. It moves from foundational knowledge to practical, step-by-step troubleshooting and protocols, ensuring you can prepare stable, soluble solutions for your experiments.

Section 1: Compound Profile & Core Principles

Understanding the physicochemical properties of 4-Chloro-3,5-dimethylaniline is the first step to solving solubility issues. Its structure, featuring a substituted non-polar aromatic ring and a weakly basic aniline group, dictates its behavior in aqueous systems.

PropertyValueSource
Chemical Formula C₈H₁₀ClN[1]
Molar Mass 155.63 g/mol [1]
Appearance Solid[2]
Predicted pKa ~4.0 - 4.5[3]
Qualitative Solubility
- Water (Neutral)Poor/Slight[4]
- Acidic WaterSoluble (as salt)[5]
- Organic SolventsSoluble[4]

The core principle for solubilizing this compound is based on its nature as a weak base. The aniline functional group can be protonated in acidic conditions to form a water-soluble ammonium salt.[6][7] This acid-base equilibrium is the most powerful tool for controlling its solubility.

Insoluble 4-Chloro-3,5-dimethylaniline (Insoluble Free Base) Soluble 4-Chloro-3,5-dimethylanilinium Ion (Soluble Salt) Insoluble->Soluble  pH < pKa H_plus + H⁺ (Acid) Soluble->Insoluble  pH > pKa OH_minus + OH⁻ (Base) start Start: Insoluble Compound in Neutral Aqueous Buffer q1 Can the final pH of your experiment be acidic (e.g., pH < 3)? start->q1 sol1 SUCCESS: Prepare an acidified aqueous stock solution. (See Protocol 1) q1->sol1 Yes q2 Can your experiment tolerate a low % of organic co-solvent? q1->q2 No sol2 SUCCESS: Use a co-solvent. (See Protocol 3) q2->sol2 Yes fail FAILURE: Re-evaluate experimental constraints. May require advanced formulation (e.g., surfactants). q2->fail No

Caption: Decision workflow for solubilizing 4-Chloro-3,5-dimethylaniline.

Problem 2: My compound dissolved perfectly in acid, but precipitated when I adjusted the pH back up to 7.4.
  • Causality: This demonstrates the reversible nature of the pH-dependent solubility. By raising the pH above the pKa, you deprotonated the soluble anilinium salt, converting it back to the insoluble free base, which then precipitates. [6]* Solutions & Workarounds:

    • Lower Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound that remains below its intrinsic solubility limit at pH 7.4.

    • Introduce a Co-solvent: Before or during the final pH adjustment, add a small percentage of a water-miscible organic co-solvent (e.g., 1-5% ethanol or propylene glycol). This can increase the solubility of the free base form just enough to prevent precipitation. [][9] 3. Kinetic Trapping: Add the acidified stock solution very slowly to the final, rapidly stirring neutral buffer. This can sometimes create a kinetically-trapped supersaturated solution that may be stable for the duration of an experiment, but this is less reliable.

Problem 3: My stock solution in DMSO precipitates upon dilution into my aqueous media.
  • Causality: The compound is highly soluble in 100% DMSO, but when this solution is diluted, the DMSO concentration plummets, and the compound is exposed to a predominantly aqueous environment where it is insoluble.

  • Solutions & Workarounds:

    • Switch to an Acidified Aqueous Stock: This is the most robust solution. If your experiment can tolerate a low final concentration of acid, this method avoids organic solvents and the associated precipitation issues. See Protocol 1.

    • Optimize Dilution Technique: Add the DMSO stock drop-by-drop into the vortex of your rapidly stirring aqueous buffer. This rapid dispersion can sometimes prevent localized high concentrations that seed precipitation.

    • Increase Co-solvent Percentage: If your experiment allows, formulate your final aqueous medium to contain a higher percentage (e.g., 5-10%) of a co-solvent like ethanol or PEG 400 to better accommodate the compound. [9]

Section 4: Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM Acidified Aqueous Stock Solution

This protocol creates a stable, soluble stock solution by leveraging pH modification.

  • Weigh Compound: Weigh out 1.56 mg of 4-Chloro-3,5-dimethylaniline (FW: 155.63 g/mol ) for a final volume of 1 mL of a 10 mM solution.

  • Initial Suspension: Add the solid to a microcentrifuge tube or glass vial. Add approximately 70% of the final desired volume of high-purity water (e.g., 0.7 mL for a 1 mL final volume). The compound will not dissolve and will appear as a cloudy suspension.

  • Acidification: While stirring or vortexing, add 1 M Hydrochloric Acid (HCl) dropwise (e.g., 1-2 µL at a time). The solution will become clear as the compound dissolves to form its hydrochloride salt.

  • pH Verification: Use a calibrated pH meter or pH paper to ensure the final pH is ≤ 2.5. If the pH is higher, add another small drop of 1 M HCl.

  • Final Volume Adjustment: Add high-purity water to reach the final desired volume (e.g., bring the total volume to 1.0 mL). Mix thoroughly.

  • Storage: Store the solution at 2-8°C, protected from light. [2]An acidic solution should be stable for several weeks, but it is best practice to visually inspect for any precipitation before each use.

Protocol 2: Using Co-solvents for Enhanced Solubility

This protocol is for situations where an acidic pH is not permissible.

  • Prepare Concentrated Stock: Dissolve the compound in a pure, water-miscible organic solvent (e.g., ethanol, propylene glycol) to create a high-concentration stock (e.g., 100 mM).

  • Determine Co-solvent Tolerance: In a separate test, determine the maximum percentage of your chosen co-solvent that your experimental system (e.g., cell culture, enzyme assay) can tolerate without adverse effects. This is typically between 0.5% and 5%.

  • Prepare Final Solution: Create your final aqueous buffer containing the maximum tolerated percentage of the co-solvent.

  • Dilute Stock: While vigorously vortexing the co-solvent-containing buffer, add the required volume of the concentrated organic stock solution dropwise. The presence of the co-solvent in the final medium helps maintain the solubility of the compound. []5. Observe: Visually inspect the solution for any signs of precipitation (Tyndall effect or visible particles) immediately after preparation and before use.

References
  • Fiveable. (2025, August 15). PH effect on solubility Definition. [Link]

  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. [Link]

  • PubChem. (n.d.). 4-Chloro-3,5-dimethylanisole. [Link]

  • AP Chemistry. (n.d.). 8.11 pH and Solubility. [Link]

  • Environmental Protection Agency. (2025, October 15). 4-Chloro-3-methylaniline Properties. [Link]

  • ResearchGate. (n.d.). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]

  • Google Patents. (n.d.).
  • PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs. [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Ataman Kimya. (n.d.). 4-CHLOROANILINE. [Link]

  • ResearchGate. (2025, August 9). Stability of 4-DMAP in solution. [Link]

Sources

Troubleshooting

Technical Support Center: Selective Chlorination of 3,5-Dimethylaniline

Welcome to the technical support guide for the selective chlorination of 3,5-dimethylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the selective chlorination of 3,5-dimethylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this electrophilic aromatic substitution. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reaction effectively.

The chlorination of 3,5-dimethylaniline presents a classic synthetic challenge. The substrate is highly activated due to the strong electron-donating amino group and the two weakly activating methyl groups. Their combined directing effects strongly favor substitution at the 2, 4, and 6 positions, making the reaction susceptible to over-chlorination and poor regioselectivity. This guide addresses the most common issues encountered in the laboratory and provides robust solutions.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Issue 1: My reaction is producing a mixture of mono-, di-, and even tri-chlorinated products with low selectivity for the desired mono-chloro-3,5-dimethylaniline.

This is the most frequent challenge, stemming directly from the high nucleophilicity of the aniline ring.[1][2] Once the first chlorine atom is introduced, the ring is only marginally deactivated, often allowing for rapid subsequent chlorinations.

Core Cause: The reaction rate of the second and third chlorination is competitive with the first under standard conditions.

Solutions & Scientific Rationale:

  • Moderate the Reactivity of the Amine Group (Protection):

    • Why: The amino group is the primary activating substituent. By temporarily converting it to a less activating group, you can "tame" the reaction. Protecting it as an acetanilide by reacting it with acetyl chloride or acetic anhydride is a standard and effective strategy.[1][2] The acetyl group's carbonyl withdraws electron density from the nitrogen lone pair, significantly dampening its activating effect and allowing for controlled, selective mono-chlorination. The protecting group can be easily removed via hydrolysis post-chlorination.

  • Select a Milder Chlorinating Agent:

    • Why: The choice of electrophile is critical. Highly reactive agents like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) can be difficult to control with such an activated substrate.[3] A milder agent provides a less aggressive electrophile, widening the kinetic window between the first and second chlorination events.

    • Recommendation: N-Chlorosuccinimide (NCS) is an excellent choice for a milder, solid, and easier-to-handle chlorinating agent that often improves mono-selectivity.[1][4]

  • Implement Strict Temperature Control:

    • Why: Electrophilic chlorination is an exothermic process. Lowering the reaction temperature (e.g., 0 °C or below) decreases the overall reaction rate. This disproportionately affects the subsequent, higher-activation-energy chlorination steps, thereby favoring mono-substitution.[1]

  • Optimize Solvent Choice:

    • Why: The solvent can influence the reactivity of the chlorinating agent and the stability of the intermediates. Non-polar solvents can sometimes help moderate the reaction by reducing the polarity of the transition state.[1] Conversely, solvents like acetonitrile have been found to be effective for controlled chlorinations with NCS.[4] Solvent screening is a valuable optimization step.

Data Summary: Chlorinating Agent Comparison
Chlorinating AgentFormulaTypical ReactivitySelectivity with Activated AnilinesHandling Considerations
Chlorine GasCl₂Very HighPoor; often leads to over-chlorinationToxic, corrosive gas; requires specialized equipment
Sulfuryl ChlorideSO₂Cl₂HighModerate to Poor; can be improved with catalysts[5]Corrosive liquid; releases toxic HCl and SO₂ gases
N-ChlorosuccinimideC₄H₄ClNO₂ModerateGood to Excellent; favors mono-chlorination[1][4]Stable, crystalline solid; easier to handle and dose accurately
Issue 2: My reaction mixture is turning dark purple, brown, or black, indicating product degradation.

The formation of dark-colored byproducts is a clear sign of oxidation. Anilines and their chlorinated derivatives are highly susceptible to oxidation, which can lead to the formation of polymeric materials like aniline black and other complex, often intractable, tars.[1][2][6]

Core Cause: Oxidation of the electron-rich aniline ring by the chlorinating agent or atmospheric oxygen.

Solutions & Scientific Rationale:

  • Ensure Anhydrous and Inert Conditions:

    • Why: Water and oxygen are major culprits in the oxidation of anilines.[1][6] The presence of water can facilitate the formation of oxidative byproducts.

    • Recommendation: Use freshly distilled, anhydrous solvents. Flame-dry your glassware before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude air and moisture.

  • Purify Starting Materials:

    • Why: Impurities within the 3,5-dimethylaniline starting material can catalyze polymerization or degradation.[1] Aniline derivatives are known to darken over time due to slow air oxidation.

    • Recommendation: Purify the 3,5-dimethylaniline (e.g., by distillation or filtration through a plug of alumina) immediately before use to remove any colored, oxidized impurities.[7]

  • Maintain Strict Temperature Control:

    • Why: Uncontrolled exotherms can "boil" portions of the reaction mixture, leading to thermal decomposition and promoting side reactions.

    • Recommendation: Add the chlorinating agent slowly and dropwise, with efficient stirring and external cooling, to maintain a consistent internal temperature.

Workflow: Troubleshooting Reaction Degradation

G start Dark-Colored Mixture / Tar Formation check_conditions Review Reaction Conditions start->check_conditions check_purity Assess Starting Material Purity start->check_purity cond_atmos Inert Atmosphere? (N2/Ar) check_conditions->cond_atmos cond_solvent Using Anhydrous Solvent? check_conditions->cond_solvent cond_temp Strict Temp. Control? check_conditions->cond_temp purity_test Is Starting Aniline Old or Discolored? check_purity->purity_test sol_atmos Implement Inert Atmosphere cond_atmos->sol_atmos No sol_solvent Use Freshly Distilled/Anhydrous Solvent cond_solvent->sol_solvent No sol_temp Slow Reagent Addition with Cooling cond_temp->sol_temp No sol_purify Purify Aniline Before Use (e.g., Distillation) purity_test->sol_purify Yes

Caption: Troubleshooting logic for degradation issues.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the chlorination of 3,5-dimethylaniline? The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism. The chlorinating agent (e.g., NCS or SO₂Cl₂) generates an electrophilic chlorine species (or a polarized complex that delivers Cl⁺). The electron-rich aromatic ring of the aniline acts as a nucleophile, attacking the electrophilic chlorine. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. Finally, a base (such as the solvent or another aniline molecule) removes a proton from the carbon bearing the chlorine, restoring aromaticity and yielding the chlorinated product.

Q2: Beyond over-chlorination and oxidation, what other byproducts might I see? Under certain conditions, especially in aqueous media or with specific chlorinating agents, you may observe the formation of (chloro)hydroxyanilines or (chloro)benzoquinone imines.[8][9][10] Additionally, N-chlorination can occur, where the chlorine atom attaches to the amine nitrogen.[11][12] This N-chloro species can sometimes rearrange to the ring-chlorinated product, but it can also participate in other undesired reactions.

Q3: What is the best way to analyze my product mixture to determine isomeric ratios and byproduct formation? A combination of techniques is most effective:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is arguably the most powerful tool for this analysis. It separates the different components of your crude reaction mixture (starting material, mono-chloro isomers, di-chloro isomers, etc.) and provides their mass spectra for confident identification.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is also excellent for separating isomers and quantifying the relative amounts of each component.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude mixture can quickly reveal the presence of different isomers by showing distinct sets of peaks in the aromatic region and can help quantify the product ratio through integration.

Key Reaction Pathways

The chlorination of 3,5-dimethylaniline is a competitive process. The desired outcome is mono-chlorination, but over-chlorination is a persistent side reaction.

Caption: Competing chlorination pathways.

Detailed Experimental Protocols

Protocol 1: Controlled Mono-chlorination using N-Chlorosuccinimide (NCS)

This protocol is designed to favor mono-chlorination by using a mild chlorinating agent and controlled conditions.

Materials:

  • 3,5-Dimethylaniline (purified, 1.0 equiv)

  • N-Chlorosuccinimide (NCS, 1.05 equiv)

  • Anhydrous Acetonitrile (MeCN)

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 3,5-dimethylaniline (1.0 equiv).

  • Solvent Addition: Add anhydrous acetonitrile (to make a ~0.2 M solution) and stir to dissolve the aniline.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add NCS (1.05 equiv) to the cooled solution in small portions over 20-30 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to isolate the desired mono-chlorinated isomer(s).

Protocol 2: ortho-Selective Chlorination using an Organocatalyst

For applications requiring high regioselectivity, specialized catalytic systems are necessary. This method, adapted from literature, achieves high ortho-selectivity.[5][13]

Materials:

  • 3,5-Dimethylaniline (1.0 equiv)

  • Diisopropylamine (organocatalyst, 0.1-0.2 equiv)

  • Sulfuryl chloride (SO₂Cl₂, 1.1 equiv)

  • Anhydrous Toluene

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the 3,5-dimethylaniline substrate (1.0 equiv) and the diisopropylamine organocatalyst (0.2 equiv).[1]

  • Solvent Addition: Add anhydrous toluene (to make a ~0.2 M solution) and stir the mixture at room temperature (25 °C).

  • Cooling: Cool the mixture to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add sulfuryl chloride (1.1 equiv) dropwise to the reaction mixture via syringe over 30 minutes. A mild exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by GC-MS analysis of aliquots.

  • Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired ortho-chloroaniline.

References

  • Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride. Chemical Communications, Royal Society of Chemistry. [Link]

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, ACS Publications. [Link]

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. NSF Public Access Repository. [Link]

  • ortho-Selective Chlorination of Anilines. Synfacts, Thieme. [Link]

  • Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. Semantic Scholar. [Link]

  • Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. PubMed. [Link]

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. PubMed. [Link]

  • Process for the selective meta-chlorination of alkylanilines.
  • Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. PubMed. [Link]

  • Aniline. Wikipedia. [Link]

  • Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. ResearchGate. [Link]

  • Effect of reaction temperature on aniline conversion and product... ResearchGate. [Link]

  • Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. Taylor & Francis Online. [Link]

  • The Chlorination of Anilines. Proof of the Existence of an N-Chloro Intermediate. Journal of the American Chemical Society, ACS Publications. [Link]

  • Chlorination of Aniline. Sciencemadness Discussion Board. [Link]

  • N‑Chlorination of Sulfonamides: DFT Study of the Reaction Mechanism. PMC - NIH. [Link]

  • Purification of N,N-Dimethylaniline. LookChem. [Link]

Sources

Optimization

separation of 4-Chloro-3,5-dimethylaniline from reaction byproducts

Welcome to the Technical Support Center for the synthesis and purification of 4-Chloro-3,5-dimethylaniline (CDMA) . This compound is a highly valuable intermediate in drug discovery, particularly in the development of GL...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 4-Chloro-3,5-dimethylaniline (CDMA) . This compound is a highly valuable intermediate in drug discovery, particularly in the development of GLP-1 receptor agonists and 2,4-pyrimidinediamine compounds for autoimmune diseases[1, 2].

Because CDMA is heavily utilized in multi-step pharmaceutical syntheses, ensuring high purity by completely removing reaction byproducts—such as over-chlorinated species, unreacted nitro-aromatics, and regioisomers—is critical to preventing downstream catalytic poisoning and side reactions.

Below, you will find field-proven troubleshooting guides, quantitative data summaries, and self-validating protocols designed to resolve the most common separation challenges.

Troubleshooting & FAQs: Resolving Common Separation Issues

Q1: I synthesized CDMA via the reduction of 4-chloro-3,5-dimethylnitrobenzene using Iron and Ammonium Chloride. How do I efficiently separate the product from the resulting iron sludge and unreacted nitro compounds? A1: The Béchamp-style reduction using Fe/NH₄Cl in EtOH/H₂O is highly effective but generates a thick iron oxide/hydroxide sludge [1].

  • The Causality: Iron acts as the electron donor, while NH₄Cl acts as a mild proton source, preventing the over-reduction or dechlorination often seen with stronger acids (like HCl) or palladium-catalyzed hydrogenations. However, the resulting iron sludge readily traps the polar aniline product via surface adsorption.

  • The Solution: Do not attempt liquid-liquid extraction directly on the crude mixture. Instead, filter the hot reaction mixture through a tightly packed pad of Celite. Wash the pad thoroughly with hot ethyl acetate (EtOAc) to desorb the aniline. During subsequent silica gel chromatography, the unreacted nitro compounds (which lack the hydrogen-bond-donating amine group) will elute significantly faster than the target CDMA.

Q2: I synthesized CDMA via direct chlorination of 3,5-dimethylaniline. My LC/MS shows the target [M+] peak, but also significant peaks indicating a dichloro-byproduct. How do I remove this? A2: Direct chlorination of anilines often yields over-chlorinated byproducts (e.g., 2,4-dichloro-3,5-dimethylaniline) due to the highly activated nature of the aromatic ring.

  • The Causality: The amino group strongly activates the ortho and para positions. While the para position (4-position) is sterically favored due to the adjacent methyl groups, excess chlorinating agent will inevitably attack the ortho position (2-position). The resulting dichloro byproduct is significantly less polar than CDMA because the bulky chlorine atoms sterically shield the amine, disrupting its ability to form hydrogen bonds with silica gel.

  • The Solution: Utilize normal-phase silica gel chromatography with a highly non-polar starting gradient. The dichloro byproduct will elute rapidly in 5% EtOAc in Hexanes, completely separating from the slower-eluting CDMA.

Q3: Chromatography alone isn't giving me the >98% purity required for my GLP-1 receptor agonist synthesis. What is the best polishing step? A3: Recrystallization from aqueous ethanol is the most scalable and effective method for final polishing[3].

  • The Causality: CDMA forms stable, colorless crystals in aqueous ethanol due to optimal hydrophobic packing of the dimethyl-chloro aromatic ring, combined with hydrogen bonding from the amine and water. Regioisomeric byproducts (like 2-chloro-3,5-dimethylaniline) possess different dipole moments and crystal lattice energies, causing them to remain solvated in the mother liquor at lower temperatures.

Quantitative Data: Physicochemical & Chromatographic Properties

To successfully separate CDMA from its crude mixture, leverage the differences in polarity and molecular weight summarized below.

CompoundMolecular Weight ( g/mol )LC/MS (m/z)Relative Polarity (Silica Gel)Elution Order (Normal Phase)
4-Chloro-3,5-dimethylnitrobenzene185.61N/A (UV Active)Low1 (Fastest)
2,4-Dichloro-3,5-dimethylaniline190.07190, 192 [M+H]⁺Medium-Low2
4-Chloro-3,5-dimethylaniline 155.62 156 [M+H]⁺ Medium 3 (Target)
2-Chloro-3,5-dimethylaniline155.62156 [M+H]⁺Medium-High4
Azoxy/Azo Dimers (Reduction Byproducts)>300>300High5 (Slowest)

Experimental Protocol: Self-Validating Isolation & Purification

This step-by-step methodology incorporates built-in validation checks to ensure the integrity of the separation process at every stage [1, 2, 3].

Step 1: Quench, Filtration, and Extraction

  • Upon completion of the Fe/NH₄Cl reduction (typically 10 mins at 60 °C), cool the reaction mixture to room temperature [1].

  • Filter the suspension through a 2-inch pad of Celite. Wash the filter cake with hot EtOAc (3 × 50 mL).

  • Transfer the filtrate to a separatory funnel, add water (50 mL), and separate the layers. Extract the aqueous layer with additional EtOAc (2 × 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Check: Run a rapid Thin Layer Chromatography (TLC) plate (20% EtOAc/Hexanes). The target CDMA should appear as a major UV-active spot that stains brown/purple with Ninhydrin. The disappearance of the high-Rf yellow spot (nitro starting material) confirms reaction completion.

Step 2: Silica Gel Column Chromatography

  • Dry-load the crude residue onto a pre-equilibrated silica gel column.

  • Elute using a gradient of EtOAc/Hexane (from 0:1 to 1:1) [2].

  • Collect fractions in 20 mL increments.

  • Validation Check: Analyze fractions via LC/MS. Target fractions must exhibit a primary mass peak at m/z 156 [M+H]⁺. Crucially, verify the isotopic pattern: a ~3:1 ratio of the M to M+2 peaks confirms the presence of exactly one chlorine atom, definitively distinguishing it from dichloro byproducts.

Step 3: Recrystallization (Final Polishing)

  • Combine and concentrate the target chromatographic fractions to yield a pale yellow solid.

  • Dissolve the solid in a minimum volume of boiling ethanol.

  • Add distilled water dropwise until slight, persistent turbidity is observed.

  • Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator for 12 hours to induce crystallization.

  • Filter the resulting crystals and wash with ice-cold 10% aqueous ethanol.

  • Validation Check: Dry the crystals under a vacuum and determine the melting point. A sharp melting point at 57–58 °C confirms the isolation of highly pure, colorless 4-chloro-3,5-dimethylaniline crystals [3].

Purification Workflow Visualization

CDMA_Workflow Crude Crude Reaction Mixture (CDMA + Byproducts) Filter Celite Filtration (Removes Fe/Salts) Crude->Filter Extract Liquid-Liquid Extraction (EtOAc / H2O) Filter->Extract Chromatography Silica Gel Chromatography (EtOAc/Hexane Gradient) Extract->Chromatography Cryst Recrystallization (Aqueous EtOH) Chromatography->Cryst Target Fraction Byprod1 Non-Polar Byproducts (Over-chlorinated/Nitro) Chromatography->Byprod1 Fast Elution Byprod2 Polar Byproducts (Isomers/Dimers) Chromatography->Byprod2 Slow Elution Pure Pure 4-Chloro-3,5-dimethylaniline (>98% Purity) Cryst->Pure

Workflow for the isolation and purification of 4-Chloro-3,5-dimethylaniline from crude mixtures.

References

  • 2,4-Pyrimidinediamine compounds for use in methods to treat or prevent autoimmune diseases. Google Patents (ES2445208T3). 1

  • Pyrazolopyridine derivative having glp-1 receptor agonist effect. Google Patents (US20230382912A1). 2

  • The Journal of Organic Chemistry 1974 Volume 39 No. 24. Department of Science Service. 3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for 4-Chloro-3,5-dimethylaniline Purity

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key starting materials is a cornerstone of drug safety and efficacy. 4-Chloro-3,5-dimet...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key starting materials is a cornerstone of drug safety and efficacy. 4-Chloro-3,5-dimethylaniline, a crucial building block in the synthesis of various pharmaceutical compounds, is no exception. Its purity profile can directly impact the quality and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the quintessential technique for this purpose, offering the requisite specificity and sensitivity to separate and quantify the main component from its potential impurities.[1][2][3]

This guide provides an in-depth technical comparison of potential HPLC methods for the purity determination of 4-Chloro-3,5-dimethylaniline. Beyond a mere recitation of protocols, this document delves into the scientific rationale behind methodological choices and presents a comprehensive framework for method validation, grounded in the latest international regulatory standards.

The Analytical Challenge: Separating Isomers and Degradants

The primary analytical challenge in assessing the purity of 4-Chloro-3,5-dimethylaniline lies in the potential presence of structurally similar impurities. These can include positional isomers (e.g., other chloro-dimethylaniline isomers), starting materials, by-products from the synthetic route, and degradation products formed during storage or manufacturing.[4][5][6] A robust HPLC method must be able to resolve the main peak from all these potential interferents.

Comparative Analysis of HPLC Methodologies

The selection of the HPLC column and mobile phase is paramount for achieving the desired separation.[7][8] Here, we compare two common reversed-phase HPLC approaches, illustrating their potential performance for the analysis of 4-Chloro-3,5-dimethylaniline. The following data is illustrative, based on the analysis of structurally related aromatic amines, to guide method development.

Method 1: The Workhorse - C18 Reversed-Phase Chromatography

The C18 (octadecylsilane) stationary phase is the most widely used in reversed-phase HPLC due to its high hydrophobicity and broad applicability.[1][3]

Illustrative Chromatographic Conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 240 nm
Injection Volume 10 µL
Method 2: Enhanced Selectivity with a Phenyl-Hexyl Phase

Phenyl-Hexyl columns offer alternative selectivity, particularly for aromatic compounds, due to the potential for π-π interactions between the analyte and the stationary phase.[7] This can be advantageous for separating isomers.

Illustrative Chromatographic Conditions:

ParameterCondition
Column Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol
Gradient 40% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 240 nm
Injection Volume 10 µL
Performance Comparison (Illustrative Data)
ParameterMethod 1 (C18)Method 2 (Phenyl-Hexyl)Rationale
Resolution (Main Peak vs. Critical Isomer) 1.8> 2.0The Phenyl-Hexyl phase may offer enhanced resolution for positional isomers due to π-π interactions.
Peak Asymmetry (Main Peak) 1.11.2Both columns are expected to provide good peak shape for the aniline derivative.
Analysis Time ~20 min~20 minSimilar gradient times result in comparable analysis times.
Robustness HighHighBoth methods are based on standard reversed-phase principles and are expected to be robust.

A Comprehensive Guide to HPLC Method Validation

Once a suitable HPLC method is developed, it must be rigorously validated to ensure it is fit for its intended purpose.[9][10][11] The validation process demonstrates that the analytical procedure is reliable, reproducible, and accurate for the determination of 4-Chloro-3,5-dimethylaniline purity. The following validation parameters are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[12][13]

Caption: Workflow for HPLC Method Validation.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9][14][15]

Experimental Protocol:

  • Forced Degradation: Subject a solution of 4-Chloro-3,5-dimethylaniline to stress conditions (acid, base, oxidation, heat, and light) to induce degradation.

  • Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo (if applicable).

  • Peak Purity: Employ a photodiode array (PDA) detector to assess peak purity of the main component in the presence of any degradation products.

Acceptance Criteria: The method is considered specific if the main peak is well-resolved from all degradation products and potential impurities, and the peak purity angle is less than the peak purity threshold.

Linearity and Range

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[15]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of 4-Chloro-3,5-dimethylaniline at different concentrations, typically from the reporting limit to 120% of the expected sample concentration.

  • Inject each standard in triplicate.

  • Plot a graph of the peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

Illustrative Linearity Data:

Concentration (µg/mL)Mean Peak Area
1.015,230
10.0151,980
50.0755,120
100.01,510,500
120.01,812,300
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.[14][16]

Experimental Protocol:

  • Spike a placebo or a known sample matrix with known amounts of 4-Chloro-3,5-dimethylaniline at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Illustrative Accuracy Data:

Spike LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%80.079.299.0%
100%100.0100.5100.5%
120%120.0119.499.5%
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[9]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • Relative Standard Deviation (RSD): ≤ 2.0% for repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

Experimental Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Acceptance Criteria: The LOQ should be verified for precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9][14]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic)

  • Analyze the system suitability solution under each modified condition.

Acceptance Criteria: The system suitability parameters should remain within the defined limits for all tested variations.

System Suitability

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.[17]

Experimental Protocol:

  • Prepare a system suitability solution (e.g., a standard solution of 4-Chloro-3,5-dimethylaniline and a known impurity).

  • Inject the solution five or six times before starting the analytical run.

Acceptance Criteria:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • %RSD of Peak Areas: ≤ 2.0%

Method_Selection_Logic Start Start: Define Analytical Requirements InitialScreening Initial Screening: C18 vs. Phenyl-Hexyl Start->InitialScreening ResolutionCheck Adequate Resolution of Critical Impurities? InitialScreening->ResolutionCheck PeakShapeCheck Acceptable Peak Shape (Asymmetry < 1.5)? ResolutionCheck->PeakShapeCheck Yes MethodOptimization Method Optimization (Gradient, Flow Rate, etc.) ResolutionCheck->MethodOptimization No PeakShapeCheck->MethodOptimization No Validation Full Method Validation (ICH Q2(R2)) PeakShapeCheck->Validation Yes MethodOptimization->InitialScreening Re-evaluate FinalMethod Final Validated Method Validation->FinalMethod

Caption: Decision-making process for HPLC method selection.

Conclusion

The development and validation of a robust HPLC method for the purity assessment of 4-Chloro-3,5-dimethylaniline is a critical activity in pharmaceutical development and quality control. While a standard C18 column can provide satisfactory results, alternative stationary phases like Phenyl-Hexyl should be considered for their potential to offer superior selectivity for critical isomer separations.

Regardless of the chosen chromatographic conditions, a comprehensive validation following the principles outlined in the ICH Q2(R2) guideline is non-negotiable. This ensures the generation of reliable and scientifically sound data, which is fundamental to guaranteeing the quality and safety of pharmaceutical products. This guide provides a framework for a systematic and scientifically sound approach to this essential analytical task.

References

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25). Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]

  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. ECA Academy. Available at: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). U.S. Food and Drug Administration. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). International Council for Harmonisation. Available at: [Link]

  • Separation of Aniline on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Available at: [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024, February 7). ECA Academy. Available at: [Link]

  • Quality Guidelines. International Council for Harmonisation. Available at: [Link]

  • Evaluation of reversed-phase columns for the analysis of heterocyclic aromatic amines by liquid chromatography-electrospray mass spectrometry. (2004, March 25). PubMed. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024, June 14). European Medicines Agency. Available at: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures. (2023, December 14). European Medicines Agency. Available at: [Link]

  • Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. (1988). Analyst. Available at: [Link]

  • Liquid chromatographic determination of aniline in table-top sweeteners based on pre-column derivatization with 1,2-naphthoquinone-4-sulfonate. PubMed. Available at: [Link]

  • Method Development & Validation (Stability-Indicating). Celerion. Available at: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. Available at: [Link]

  • Separation of three aniline substances. ResearchGate. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Available at: [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (2025, August 5). ResearchGate. Available at: [Link]

  • The Benefits of Ultra Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules. Advanced Materials Technology. Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 8). IntuitionLabs. Available at: [Link]

  • Reversed Phase HPLC Columns. Phenomenex. Available at: [Link]

  • Separation of 4-Chloroaniline on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Semantic Scholar. Available at: [Link]

  • Degradation of the biocide 4-chloro-3,5-dimethylphenol in aqueous medium with ozone in combination with ultraviolet irradiation: Operating conditions influence and mechanism. (2025, August 10). ResearchGate. Available at: [Link]

  • 4-chloro-3,5-dimethylaniline (C8H10ClN). PubChemLite. Available at: [Link]

  • Determination of 3,5-dichloroaniline and 4-chloroaniline by means of GC/MS-technique after alkaline hydrolysis of selected pesticides. ResearchGate. Available at: [https://www.researchgate.net/publication/285918731_Determination_of_35-dichloroaniline_and_4-chloroaniline_by_means_of_GCMS-technique_after_alkaline_hydrolysis_of_selected_pesticides]([Link]_ hydrolysis_of_selected_pesticides)

  • Degradation of 3,4-dichloroaniline in synthetic and industrially produced wastewaters by mixed cultures freely suspended and immobilized in a packed-bed reactor. PubMed. Available at: [Link]

  • Biodegradation of Chloroxylenol by Cunninghamella elegans IM 1785/21GP and Trametes versicolor IM 373: Insight into Ecotoxicity and Metabolic Pathways. (2021, April 22). MDPI. Available at: [Link]

  • Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography. (2010, February 15). PubMed. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Chloro-3,5-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of 4-Chloro-3,5-dimethylaniline. In the absence of a public...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of 4-Chloro-3,5-dimethylaniline. In the absence of a publicly available experimental spectrum for this specific molecule, this document synthesizes established fragmentation principles of structurally related compounds to offer a robust predictive guide. We will explore the likely fragmentation pathways under Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and compare this with what can be anticipated from a softer ionization technique like Electrospray Ionization (ESI), often used with Liquid Chromatography (LC-MS). This comparative approach is designed to assist researchers in method development, compound identification, and structural elucidation.

Introduction to 4-Chloro-3,5-dimethylaniline and its Analytical Importance

4-Chloro-3,5-dimethylaniline (C₈H₁₀ClN) is an aromatic amine of interest in various fields, including chemical synthesis and potentially as an impurity in drug manufacturing.[1] Its molecular structure, featuring a chlorine atom, two methyl groups, and an amino group on a benzene ring, presents a unique fragmentation signature in mass spectrometry.[2] Accurate identification and quantification of such halogenated anilines are crucial due to their potential toxicity and environmental persistence.[3] Analytical techniques like GC-MS and LC-MS are indispensable for this purpose, offering high sensitivity and selectivity.[3][4]

Predicted Fragmentation Profile via Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS with Electron Ionization (EI) is a powerful tool for the analysis of volatile and semi-volatile compounds like 4-Chloro-3,5-dimethylaniline. EI is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often structurally informative fragmentation.[5][6]

The molecular weight of 4-Chloro-3,5-dimethylaniline is approximately 155.63 g/mol .[1] The monoisotopic mass of the molecular ion [M]⁺˙ will be around 155.05 Da.[2] Due to the presence of a single nitrogen atom, the molecular ion will have an odd mass-to-charge ratio (m/z), in accordance with the Nitrogen Rule.[7] The presence of a chlorine atom will also result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the [M+2] peak being approximately one-third the intensity of the M peak due to the natural abundance of the ³⁷Cl isotope.

The fragmentation of the 4-Chloro-3,5-dimethylaniline molecular ion is expected to be driven by the presence of the chloro, amino, and methyl functional groups on the stable aromatic ring.

Key Predicted Fragmentation Pathways under Electron Ionization (70 eV)
  • Loss of a Methyl Radical ([M-15]⁺): A primary and highly probable fragmentation event is the cleavage of a C-C bond to lose a methyl radical (•CH₃). This is a common fragmentation for methylated aromatic compounds and results in a more stable ion.

  • Loss of a Chlorine Atom ([M-35]⁺): Halogenated aromatic compounds are prone to losing the halogen atom.[8] The loss of a chlorine radical (•Cl) is another expected primary fragmentation pathway.

  • Loss of Hydrogen Cyanide ([M-27]⁺): Aromatic amines can undergo ring rearrangement and lose a neutral molecule of hydrogen cyanide (HCN).[8]

  • Sequential Fragmentations: Subsequent fragmentation of the primary ions will also occur. For instance, the [M-15]⁺ ion could then lose a chlorine atom or HCN.

The logical flow of these fragmentation processes can be visualized as a hierarchical breakdown from the molecular ion.

Fragmentation_Pathway M [M]⁺˙ m/z 155 C₈H₁₀ClN⁺˙ M_minus_15 [M-CH₃]⁺ m/z 140 M->M_minus_15 - •CH₃ M_minus_35 [M-Cl]⁺ m/z 120 M->M_minus_35 - •Cl M_minus_27 [M-HCN]⁺˙ m/z 128 M->M_minus_27 - HCN M_minus_15_minus_28 [M-CH₃-HCN]⁺ m/z 112 M_minus_15->M_minus_15_minus_28 - HCN M_minus_15_minus_35 [M-CH₃-Cl]⁺ m/z 105 M_minus_15->M_minus_15_minus_35 - •Cl

Caption: Predicted EI fragmentation pathway for 4-Chloro-3,5-dimethylaniline.

Summary of Predicted Major Fragment Ions
Predicted Fragmentm/z (for ³⁵Cl)Proposed Neutral LossComments
[M]⁺˙155-Molecular Ion
[M-CH₃]⁺140•CH₃Loss of a methyl radical
[M-Cl]⁺120•ClLoss of a chlorine radical
[M-HCN]⁺˙128HCNLoss of hydrogen cyanide
[M-CH₃-HCN]⁺112•CH₃, HCNSequential loss
[M-CH₃-Cl]⁺105•CH₃, •ClSequential loss

Alternative Analytical Approach: Liquid Chromatography-Mass Spectrometry (LC-MS)

For compounds that may be thermally labile or less volatile, LC-MS with a soft ionization technique like Electrospray Ionization (ESI) is a valuable alternative.[9]

Predicted Behavior under ESI

In contrast to the extensive fragmentation seen in EI, ESI is a much softer ionization method. For 4-Chloro-3,5-dimethylaniline, analysis by LC-MS with ESI in positive ion mode would be expected to primarily generate the protonated molecule, [M+H]⁺, at an m/z of approximately 156.05745.[2]

Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS) would be required to induce fragmentation of the [M+H]⁺ precursor ion.[8] The fragmentation pathways in CID of the protonated molecule may differ from those in EI. Common losses would likely involve neutral molecules such as ammonia (NH₃) or the loss of a chlorine atom. The study of haloaniline isomers by CID has shown that meta and para-substituted haloanilines tend to lose either ammonia or halogen radicals.[8]

Comparison of GC-MS (EI) and LC-MS/MS (ESI-CID)

FeatureGC-MS (EI)LC-MS/MS (ESI-CID)
Ionization Hard IonizationSoft Ionization
Primary Ion Molecular Ion [M]⁺˙Protonated Molecule [M+H]⁺
Fragmentation Extensive, spontaneous fragmentationControlled fragmentation (CID) of a selected precursor
Molecular Ion Peak May be weak or absent[5]Base peak is typically the precursor ion
Library Matching Well-established libraries (e.g., NIST)Libraries are less comprehensive
Applicability Volatile and thermally stable compoundsWide range of polarities and thermal stabilities

Experimental Protocols

A typical experimental setup for analyzing 4-Chloro-3,5-dimethylaniline would involve the following protocols.

GC-MS Protocol
  • Sample Preparation: A dilute solution of the analyte (e.g., 1 mg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile.[9]

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer is used.

    • Injector Temperature: 250°C

    • Oven Program: Start at 70°C (hold for 1 min), ramp to 280°C at 10°C/min.[4]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.[4]

  • Mass Spectrometry (EI):

    • Ionization Energy: 70 eV[10]

    • Ion Source Temperature: 230°C

    • Scan Range: m/z 40-500 to capture the molecular ion and significant fragments.[9]

LC-MS/MS Protocol
  • Sample Preparation: A dilute solution of the analyte is prepared in a solvent compatible with the mobile phase (e.g., methanol/water mixture).

  • Instrumentation: A Liquid Chromatograph coupled to a Tandem Mass Spectrometer.

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid to promote protonation.

  • Mass Spectrometry (ESI-CID):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1: Full scan to identify the [M+H]⁺ ion.

    • MS2 (CID): Product ion scan of the precursor ion at m/z 156. Collision energy would be optimized to induce fragmentation.

The experimental workflow can be summarized in the following diagram:

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Mass Spectrometry cluster_3 Data Analysis Dilution Dilute Sample in Appropriate Solvent GC Gas Chromatography Dilution->GC LC Liquid Chromatography Dilution->LC EI_MS Electron Ionization (EI) GC->EI_MS ESI_MSMS ESI-CID (MS/MS) LC->ESI_MSMS Data_Analysis Spectrum Interpretation & Comparison EI_MS->Data_Analysis ESI_MSMS->Data_Analysis

Caption: Overall experimental workflow for the analysis of 4-Chloro-3,5-dimethylaniline.

Conclusion

This guide provides a detailed, predictive framework for understanding the mass spectrometric behavior of 4-Chloro-3,5-dimethylaniline. While experimental verification is essential, the principles of fragmentation for related haloanilines and methylated aromatic compounds allow for a robust estimation of the fragmentation patterns under both EI and ESI conditions. Researchers can leverage this comparative guide to develop and optimize analytical methods for the identification and quantification of this compound, ensuring scientific rigor and trustworthiness in their results.

References

  • A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-5-(4-fluorophenyl)aniline - Benchchem. (n.d.).
  • 51719-61-0|4-Chloro-3,5-dimethylaniline|BLD Pharm. (n.d.).
  • Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers in their protonated form by collision-induced dissociation. (2011, December 5). PubMed.
  • 4-chloro-3,5-dimethylaniline (C8H10ClN) - PubChemLite. (n.d.).
  • Electron ionization induced fragmentation pathways of trichloroanisole. (2023, August 29). RSC Publishing.
  • 4-Chloro-3,5-dimethylaniline 95% - Advanced ChemBlocks. (2026, March 8).
  • Application Note: Quantitative Analysis of 4- Chloroaniline in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS) with a Deuterated Internal Standard - Benchchem. (n.d.).
  • Comparing Fragmentation Trees from Electron Impact Mass Spectra with Annotated Fragmentation Pathways - MPG.PuRe. (n.d.).
  • 4-Chloro-3,5-dimethylaniline | 51719-61-0 - Sigma-Aldrich. (n.d.).
  • Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. (2021, September 23). Taylor & Francis.
  • Interpretation of mass spectra. (n.d.).
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Chloro-3,5-dimethylaniline

This guide provides essential safety and logistical information for the proper disposal of 4-Chloro-3,5-dimethylaniline. As a chlorinated aromatic amine, this compound presents significant health and environmental hazard...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of 4-Chloro-3,5-dimethylaniline. As a chlorinated aromatic amine, this compound presents significant health and environmental hazards, necessitating strict adherence to disposal protocols. This document is intended for researchers, scientists, and drug development professionals who handle this chemical. The procedures outlined below are designed to ensure personnel safety, maintain regulatory compliance, and protect the environment.

Core Hazard Profile and Risk Mitigation

4-Chloro-3,5-dimethylaniline is classified as a toxic and hazardous substance. Its primary risks include acute toxicity if swallowed, inhaled, or in contact with skin, and it is suspected of causing cancer.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][2] Understanding these hazards is the foundation of safe handling and disposal.

Table 1: Key Hazards of Chlorinated Anilines

Hazard Class Description Primary Precaution
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[1][3][4] Avoid all direct contact, inhalation, and ingestion by using appropriate Personal Protective Equipment (PPE).
Carcinogenicity Suspected of causing cancer.[1][5] Handle as a carcinogen with extreme caution, minimizing exposure at all times.

| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[2] | Prevent release into the environment. Do not allow the product to enter drains, surface water, or ground water.[3][4] |

A critical aspect of safe disposal is preventing unintentional and dangerous chemical reactions. 4-Chloro-3,5-dimethylaniline, like other anilines, is incompatible with a range of substances. Waste must be segregated accordingly.

Table 2: Incompatible Materials

Incompatible Class Examples Reason for Incompatibility
Strong Oxidizing Agents Perchlorates, Nitrates, Peroxides, Chlorine Can cause vigorous or explosive reactions.
Strong Acids Hydrochloric Acid, Sulfuric Acid, Nitric Acid Can lead to violent reactions.
Strong Bases Sodium Hydroxide, Potassium Hydroxide Can react exothermically.

| Acid Anhydrides & Chlorides | Acetic Anhydride, Benzoyl Chloride | Potential for vigorous reactions. |

Source: Information synthesized from safety data for anilines and related compounds.[6][7]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Before handling 4-Chloro-3,5-dimethylaniline for any purpose, including disposal, all personnel must wear appropriate PPE. The rationale extends beyond simple barrier protection; it is about preventing systemic toxicity and long-term health effects.

  • Eye and Face Protection: Chemical safety goggles with side shields are mandatory. A full-face shield should be used if there is a significant risk of splashing.[8] This prevents contact with mucous membranes, a rapid route for chemical absorption.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene, that have been inspected for integrity before each use.[8] Anilines can be readily absorbed through the skin.

  • Body Protection: A chemical-resistant lab coat or suit is required to prevent skin contact.[8] All contaminated clothing must be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[3][9]

  • Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.[8] All respiratory protection should be used within a comprehensive institutional program.

Spill Management Protocol

Accidental spills require an immediate and systematic response to mitigate hazards.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the immediate area. Eliminate all sources of ignition.[8]

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne contaminants.

  • Assess and Equip: Don the appropriate PPE as described in Section 2. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[8]

  • Contain and Absorb: Cover the spill with a dry, inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

  • Collect Waste: Carefully sweep or shovel the absorbed material into a suitable, sealable container for hazardous waste.[10] Use non-sparking tools if the compound is in a flammable solvent.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent and water.[8] Collect all cleaning materials (wipes, contaminated solvent) for disposal as hazardous waste.

  • Label and Store: Seal and label the waste container as "Hazardous Waste" and store it in a designated accumulation area for pickup.

Standard Waste Disposal Workflow

The routine disposal of 4-Chloro-3,5-dimethylaniline waste must be treated with the same rigor as handling the pure substance. This workflow ensures compliance with federal and local regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12]

Step 1: Waste Segregation Never mix 4-Chloro-3,5-dimethylaniline waste with other waste streams, especially those containing incompatible materials (see Table 2).[11][13] Halogenated and non-halogenated solvent wastes should also be kept separate to reduce disposal costs and complexity.[13]

Step 2: Containerization Collect all waste—including pure compound, contaminated solutions, and solid debris (e.g., gloves, weigh boats, wipes)—in a designated, compatible container.[11]

  • The container must be in good condition, with no leaks or residue on the outside.

  • It must have a secure, screw-on cap or other tight-fitting lid.[13]

  • The container material must be compatible with the waste (e.g., do not use metal cans for corrosive mixtures).[13]

Step 3: Labeling From the moment the first drop of waste enters the container, it must be labeled. The label must clearly state:

  • The words "Hazardous Waste" .[8][11]

  • The full chemical name: "4-Chloro-3,5-dimethylaniline" .[8]

  • The approximate concentration and composition of the waste mixture.

Step 4: Accumulation and Storage Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[8][13] This area must be secure and well-ventilated.

Step 5: Professional Disposal Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[6][8] Never pour this chemical down the drain or dispose of it in regular trash.[3] The final disposal will be at an approved waste disposal plant.[9][10]

Disposal Decision Workflow

The following diagram outlines the logical steps for managing 4-Chloro-3,5-dimethylaniline from handling to final disposal.

DisposalWorkflow start Start: Handling 4-Chloro-3,5-dimethylaniline assess Assess Situation start->assess spill Accidental Spill Occurs assess->spill Incident routine Routine Waste Generation (Unused chemical, reaction mixture, contaminated labware) assess->routine Normal Ops spill_protocol Execute Spill Management Protocol (Section 3) spill->spill_protocol routine_protocol Follow Standard Waste Disposal Workflow (Section 4) routine->routine_protocol collect_spill Collect all contaminated materials (absorbent, PPE) as Hazardous Waste spill_protocol->collect_spill label Step 3: Label Container 'Hazardous Waste' & List Contents collect_spill->label segregate Step 1: Segregate Waste (Avoid incompatibles) routine_protocol->segregate containerize Step 2: Use Compatible, Sealed Container segregate->containerize containerize->label store Step 4: Store in Designated Satellite Accumulation Area label->store contact_ehs Step 5: Contact EHS for Professional Disposal store->contact_ehs end End: Waste Secured for Final Disposal contact_ehs->end

Caption: Decision workflow for handling and disposing of 4-Chloro-3,5-dimethylaniline.

References

  • Benchchem. Essential Procedures for the Safe Disposal of 4-(3-Chloro-4-fluorophenyl)aniline. Benchchem.
  • Sigma-Aldrich. SAFETY DATA SHEET. Sigma-Aldrich.
  • Safety data sheet according to Regulation (EC) No 1907/2006, Article 31.
  • Thermo Fisher Scientific. SAFETY DATA SHEET. Thermo Fisher Scientific.
  • AK Scientific, Inc. Safety Data Sheet (United States). AK Scientific, Inc.
  • Carl ROTH. Safety Data Sheet: 4-Chloroaniline. Carl ROTH.
  • Procedures for Disposal of Hazardous Waste.
  • Sigma-Aldrich. Aldrich 407275 - SAFETY DATA SHEET. Sigma-Aldrich.
  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
  • NJ.gov. ANILINE HYDROCHLORIDE HAZARD SUMMARY. NJ.gov.
  • Safety Data Sheet: 103500 - 4-Chloroaniline.
  • Purdue Engineering. Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
  • US EPA. Regulatory and Guidance Information by Topic: Toxic Substances. US EPA.
  • Environmental Health & Safety (EHS). Chemical Waste. The University of Texas at Austin.

Sources

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